3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
Description
The exact mass of the compound 6-Hydroxy-3-iodo-7-azaindole is 259.94466 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-9-7-4(5)1-2-6(11)10-7/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTDTJGQEXOGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233969 | |
| Record name | 1,7-Dihydro-3-iodo-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-01-7 | |
| Record name | 1,7-Dihydro-3-iodo-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dihydro-3-iodo-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Properties and Synthetic Utility of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol: A Privileged Scaffold in Drug Discovery
Executive Overview
In modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is recognized as a highly versatile bioisostere of indole. Among its functionalized derivatives, 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190319-01-7) stands out as a specialized, dual-functional synthetic intermediate[1]. By featuring an electrophilic handle (C3-iodine) and a nucleophilic/hydrogen-bonding site (C6-hydroxyl), this molecule offers orthogonal reactivity. This in-depth technical guide explores the physicochemical properties, structural dynamics, and field-proven synthetic methodologies that make this compound a cornerstone in the development of kinase inhibitors and neuroprotective agents.
Physicochemical & Computational Profiling
Understanding the baseline physicochemical properties of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is critical for predicting its behavior in both synthetic environments and biological systems. The low molecular weight and favorable LogP make it an ideal fragment for lead generation[2].
| Property | Value |
| CAS Number | 1190319-01-7 |
| Molecular Formula | C7H5IN2O |
| Molecular Weight | 260.03 g/mol |
| Topological Polar Surface Area (TPSA) | 48.91 Ų |
| LogP | 1.87 |
| Hydrogen Bond Donors | 2 (N1-H, C6-OH) |
| Hydrogen Bond Acceptors | 2 (N7, C6-O) |
| Rotatable Bonds | 0 |
Table 1: Key physicochemical and computational data for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol[2].
Structural Dynamics & Electronic Profiling
The architectural brilliance of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol lies in its electronic distribution:
-
The C3-Iodo Handle: The pyrrole ring is inherently electron-rich, making the C3 position the most susceptible site for electrophilic aromatic substitution[1]. The resulting carbon-iodine (C–I) bond is highly polarizable and possesses a low bond dissociation energy, making it an exceptional substrate for oxidative addition by low-valent transition metals (e.g., Palladium)[1].
-
The C6-Hydroxyl Group: The phenolic -OH group enhances the molecule's overall polarity. In biological systems, it acts as a critical hydrogen bond donor/acceptor, interacting with specific polar residues or water networks within target protein pockets[1]. Synthetically, it provides a site for etherification or conversion into a triflate, enabling divergent C6-functionalization.
Divergent synthetic workflow for C3 and C6 functionalization of the 7-azaindole scaffold.
Advanced Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Protocol 1: Regioselective C3-Iodination of 1H-pyrrolo[2,3-b]pyridin-6-ol
Causality: Utilizing N-iodosuccinimide (NIS) rather than molecular iodine (I₂) ensures a controlled, mild release of the electrophilic iodonium ion (I⁺). This prevents over-halogenation and protects the sensitive C6-hydroxyl moiety from unwanted oxidation[3].
-
Reaction Setup: Dissolve the precursor 1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to ensure substrate solubility and stabilize the electrophilic intermediate[1].
-
Base Addition: Introduce potassium hydroxide (KOH, 0.5 equiv) to deprotonate the N1 position. This dramatically increases the electron density and nucleophilicity at the C3 carbon[3].
-
Electrophile Introduction: Add NIS (1.0 equiv) portion-wise at 0 °C to mitigate exothermic degradation and suppress side reactions[1].
-
Monitoring: Stir the reaction at room temperature for 2–4 hours. The protocol is self-validating; complete consumption of the starting material must be confirmed via TLC (UV active at 254 nm).
-
Quench & Work-up: Terminate the reaction using saturated aqueous sodium thiosulfate (Na₂S₂O₃) to chemically reduce any unreacted electrophilic iodine into inert iodide[1]. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Isolate the pure 3-iodo derivative via silica gel flash chromatography.
Protocol 2: Palladium-Catalyzed C3 Suzuki-Miyaura Cross-Coupling
Causality: The C3-iodine bond is an ideal handle for rapid oxidative addition by Pd(0) catalysts. Using the bulky, electron-rich biaryl ligand SPhos facilitates the coupling of sterically hindered or electron-deficient aryl boronic acids while preventing catalyst deactivation and aggregation[3].
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv) as the base[3].
-
Catalyst Loading: Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %)[3].
-
Solvent System: Suspend the mixture in a degassed 1:1 solution of toluene and ethanol. This biphasic nature aids in dissolving both the organic substrates and the inorganic base[3].
-
Reaction Execution: Heat the mixture to 60 °C under an inert nitrogen atmosphere for 6–12 hours[3].
-
Validation & Work-up: Monitor via LC-MS. Once the iodinated precursor is consumed, cool the mixture and filter it through a Celite pad to remove palladium black and inorganic salts—a critical step to prevent heavy metal contamination in downstream biological assays.
-
Isolation: Concentrate the filtrate and purify via column chromatography to yield the C3-arylated 7-azaindole derivative.
Pharmacological Trajectories & Target Modulation
The 7-azaindole scaffold is primarily deployed in the development of kinase inhibitors[1]. The N1-H (donor) and N7 (acceptor) atoms form a bidentate hydrogen-bonding motif that perfectly mimics the adenine ring of ATP, allowing these molecules to anchor deeply within the hinge region of various kinases[1].
Furthermore, advanced derivatives of this scaffold have shown profound efficacy beyond traditional oncology. Recent studies highlight 7-azaindole derivatives, such as 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine, as highly selective inhibitors of NADPH oxidase 2 (NOX2)[4]. Compounds like GSK2795039 and IMBIOC-1 utilize the physicochemical properties of the 7-azaindole core (LogP ~1.8) to successfully cross the blood-brain barrier[4]. Once in the central nervous system, they prevent amyloid-beta-induced oxidative stress, positioning them as highly promising neuroprotective agents for Alzheimer's and Parkinson's diseases[4].
Mechanism of action for 7-azaindole derivatives competing at the kinase ATP-binding pocket.
Conclusion
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is far more than a simple heterocyclic building block; it is a highly programmable molecular chassis. By leveraging the predictable electrophilicity of the C3-iodine for palladium-catalyzed cross-coupling and the hydrogen-bonding capacity of the C6-hydroxyl group, researchers can rapidly generate diverse libraries of bioactive compounds. Its proven track record in generating potent kinase and NOX2 inhibitors solidifies its status as a privileged scaffold in modern drug discovery.
References
- Benchchem - 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol Overview & Synthetic Utility URL
- ChemScene - 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol Physicochemical Properties URL
- MDPI - Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)
- ACS Omega (NIH)
Sources
A Comprehensive Technical Guide to 3-Iodo-6-Hydroxy-7-Azaindole: A Key Intermediate in Drug Discovery
Introduction
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its bioisosteric relationship with purines and indoles. This unique heterocyclic system is a recurring motif in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors.[1][2][3] The strategic placement of a nitrogen atom in the six-membered ring modifies the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced binding affinity and improved pharmacokinetic profiles compared to their indole counterparts.[2][4] This guide provides an in-depth technical overview of a particularly valuable derivative, 3-iodo-6-hydroxy-7-azaindole, for researchers, scientists, and professionals engaged in drug development. We will delve into its chemical properties, synthesis, reactivity, and its significant potential as a versatile building block for targeted therapeutics.
Core Molecular Attributes
3-Iodo-6-hydroxy-7-azaindole, with the CAS number 1190319-01-7, is a solid, multi-functionalized heterocyclic compound. Its structure is characterized by the 7-azaindole core, substituted with an iodine atom at the C3 position of the pyrrole ring and a hydroxyl group at the C6 position of the pyridine ring. This substitution pattern provides two key reactive handles for further chemical elaboration, making it a highly valuable intermediate in the synthesis of complex drug candidates.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IN₂O | [5] |
| Molecular Weight | 260.03 g/mol | [5] |
| CAS Number | 1190319-01-7 | [5] |
| Canonical SMILES | C1=C(C2=C(N1)N=CC=C2O)I | |
| Synonyms | 1,7-Dihydro-3-iodo-6H-pyrrolo[2,3-b]pyridin-6-one | [5] |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-iodo-6-hydroxy-7-azaindole.
Experimental Protocol (Hypothetical)
This protocol is a well-established method for the C3-iodination of 7-azaindole derivatives and is expected to be effective for the synthesis of 3-iodo-6-hydroxy-7-azaindole.[5][6][7]
Materials:
-
6-Hydroxy-7-azaindole
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Potassium hydroxide (KOH) (if using I₂)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 6-hydroxy-7-azaindole (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add N-Iodosuccinimide (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-iodo-6-hydroxy-7-azaindole.
Predicted Spectroscopic Data
As experimental data is not available, the following are predicted spectroscopic characteristics based on the analysis of the parent 7-azaindole and related substituted analogs.[8][9]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.0-12.0 ppm (s, 1H, N1-H): The pyrrolic N-H proton is expected to be a broad singlet in this region.
-
δ ~9.5-10.5 ppm (s, 1H, O-H): The phenolic hydroxyl proton will likely appear as a broad singlet.
-
δ ~7.8-8.0 ppm (d, 1H, H4): The proton at position 4 on the pyridine ring.
-
δ ~7.5-7.7 ppm (s, 1H, H2): The proton at position 2 of the pyrrole ring.
-
δ ~6.8-7.0 ppm (d, 1H, H5): The proton at position 5 on the pyridine ring.
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~155-160 ppm (C6): Carbon bearing the hydroxyl group.
-
δ ~145-150 ppm (C7a): Bridgehead carbon.
-
δ ~130-135 ppm (C2): Carbon at position 2.
-
δ ~125-130 ppm (C4): Carbon at position 4.
-
δ ~115-120 ppm (C3a): Bridgehead carbon.
-
δ ~105-110 ppm (C5): Carbon at position 5.
-
δ ~55-60 ppm (C3): Carbon bearing the iodo group, which will be significantly upfield shifted due to the heavy atom effect of iodine.
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 260.95
-
Expected [M-H]⁻: 258.94
-
Major Fragmentation Pathways: Loss of I (iodine radical) and subsequent fragmentation of the azaindole core.
Reactivity and Synthetic Utility
The chemical reactivity of 3-iodo-6-hydroxy-7-azaindole is dominated by the functionalities at the C3 and C6 positions.
-
The C3-Iodo Group: The carbon-iodine bond is a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds with aryl and heteroaryl boronic acids or esters.[6] This allows for the systematic exploration of the chemical space around the 7-azaindole core, a common strategy in lead optimization.
-
The C6-Hydroxy Group: The phenolic hydroxyl group can act as a hydrogen bond donor, which is a critical interaction in many protein-ligand binding events. It can also be a site for further derivatization, such as etherification or esterification, to modulate the compound's physicochemical properties, including solubility and metabolic stability.
Application in Drug Discovery: A Privileged Scaffold for Kinase Inhibition
The 7-azaindole nucleus is a well-established "hinge-binding" motif in kinase inhibitors.[10][11] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrolic N-H group serves as a hydrogen bond donor, allowing for a bidentate interaction with the hinge region of the kinase ATP-binding site. This mimics the interaction of the adenine base of ATP.
The 3-iodo-6-hydroxy-7-azaindole scaffold is particularly well-suited for the development of potent and selective kinase inhibitors. The 6-hydroxy group can form additional hydrogen bonds with the protein backbone or side chains, enhancing binding affinity. The 3-iodo position provides a vector for introducing substituents that can occupy adjacent hydrophobic pockets in the ATP-binding site, thereby increasing potency and selectivity.
Potential Kinase Targets and Signaling Pathways
Derivatives of 7-azaindole have shown inhibitory activity against a broad range of kinases, including Janus kinases (JAKs), Aurora kinases, and cyclin-dependent kinases (CDKs).[12] These kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
Caption: Potential signaling pathways targeted by 3-iodo-6-hydroxy-7-azaindole derivatives.
Safety and Handling
While specific toxicity data for 3-iodo-6-hydroxy-7-azaindole is not available, it should be handled with the care appropriate for a novel research chemical. Based on the safety data for the related compound 3-iodo-7-azaindole, it is advisable to take the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Conclusion
3-Iodo-6-hydroxy-7-azaindole is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its dual functionalization allows for versatile chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. The inherent properties of the 7-azaindole core as a privileged scaffold, particularly in kinase inhibition, make this derivative a highly valuable tool for medicinal chemists. The insights and protocols provided in this guide are intended to facilitate the effective utilization of this compound in the pursuit of novel and effective therapeutics.
References
- Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
- Hugon, B., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
- Gómez-Caro, L. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Supporting Information: Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling/Heck reaction.
- ChemScene. (n.d.). 7-Azaindole.
- Sigma-Aldrich. (n.d.). 7-Azaindole.
- PubChem. (n.d.). 6-Azaindole.
- Chen, J. S., & Tan, C. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science.
- Bentabed, A., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules.
- Atlanchim Pharma. (n.d.).
- Bentabed, A., et al. (2022). Direct iodination of the 1-arylated 7-azaindoles.
- Fruchier, A., & Elguero, J. (2016). 13C NMR of indazoles.
- An, J., et al. (2021).
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
- Grech, J., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules.
- Abdel-Sattar, E., et al. (2024).
- Abás, S., et al. (2018).
- Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
- Irie, T., & Sawa, M. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
- Petrovic, A. G., et al. (2017). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
- Bercot, E. A., & Nolan, S. P. (2010).
- BenchChem. (2025). Introduction: The Azaindole Scaffold in Medicinal Chemistry.
- Li, Q., et al. (2023).
- Black, D. S., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry.
- Sigma-Aldrich. (n.d.). 3-Iodo-7-azaindole-5-carboxylic acid.
- Schmitt, M., et al. (2008). Rotationally resolved electronic spectroscopy of water clusters of 7-azaindole. The Journal of Chemical Physics.
- Li, Q., et al. (2023).
- Le, T., et al. (2025). Optimization of reaction conditions for 7-Azaoxindole synthesis. BenchChem.
- Schmitt, M., et al. (2004). Determination of the structure of 7-azaindole in the electronic ground and excited state using high-resolution ultraviolet spectroscopy. Molecular Physics.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 12. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
Tautomeric Dynamics of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol: Mechanistic Insights and Analytical Workflows
Executive Summary
For drug development professionals and structural chemists, the 7-azaindole scaffold represents a privileged pharmacophore, frequently deployed as a hinge-binding motif in kinase inhibitors. However, functionalization at the C6 position with a hydroxyl group introduces a complex thermodynamic variable: lactam-lactim (hydroxy-pyridone) tautomerism . When further functionalized with a heavy halogen at the C3 position, the resulting molecule—3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol —exhibits highly specific prototropic shifts, altered hydrogen-bonding profiles, and unique excited-state dynamics[1].
This technical guide dissects the structural fundamentals, thermodynamic equilibria, and self-validating experimental protocols required to characterize the tautomeric states of this critical synthetic intermediate.
Structural and Electronic Fundamentals
The Prototropic Shift: Lactim vs. Lactam
The core phenomenon governing the behavior of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is the reversible migration of a proton between the C6-oxygen and the N7-nitrogen. This prototropic shift generates two distinct ground-state tautomers:
-
1H-Lactim (Enol) Form : 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol. The proton resides on the oxygen, maintaining full aromaticity in the pyridine ring.
-
7H-Lactam (Keto) Form : 3-iodo-1,7-dihydro-pyrrolo[2,3-b]pyridin-6-one. The proton migrates to the N7 position, converting the C6-OH into a C6=O carbonyl[1].
The Role of the 3-Iodo Substituent
The 3-iodo group acts as a critical modulator in this system. Sterically, its massive van der Waals radius restricts the conformational freedom of the pyrrole ring in tight kinase hinge-binding pockets. Electronically, iodine exerts a dual effect: inductive electron withdrawal (-I) lowers the pKa of the N1 proton, while resonance donation (+R) subtly enriches the
Figure 1: Tautomeric network and hydrogen-bond profile flipping.
Pharmacophore Flipping and Thermodynamic Landscape
For drug discovery, the most critical consequence of this tautomerism is the orthogonal inversion of the hydrogen-bond donor/acceptor profile . A molecule designed to bind a kinase hinge region as a lactim will suffer a massive affinity penalty if the lactam form dominates in the physiological environment.
Table 1: Physicochemical and Spectroscopic Signatures of Tautomers
| Property | 1H-Lactim (6-Hydroxy) Form | 7H-Lactam (6-Pyridone) Form |
| Core Nomenclature | 1H-pyrrolo[2,3-b]pyridin-6-ol | 1,7-dihydro-pyrrolo[2,3-b]pyridin-6-one |
| Pharmacophore (N7) | Hydrogen Bond Acceptor (Bare N) | Hydrogen Bond Donor (N-H) |
| Pharmacophore (C6) | Hydrogen Bond Donor (O-H) | Hydrogen Bond Acceptor (C=O) |
| Dominant Environment | Non-polar solvents, Gas phase | Polar solvents, Solid state |
| X-Ray C6-O Bond Length | ~1.34 - 1.36 Å (Single bond character) | ~1.24 - 1.26 Å (Double bond character) |
| ~155 - 160 ppm | ~165 - 175 ppm |
Self-Validating Experimental Protocols
To accurately characterize the tautomeric equilibrium, researchers must employ orthogonal analytical techniques. The following protocols are designed with built-in validation mechanisms to ensure data integrity.
Figure 2: Self-validating analytical workflow for tautomeric characterization.
Protocol 1: Solution-State NMR Profiling
Causality: Solvent polarity dictates the equilibrium. DMSO-d
-
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d
(Lactam-favoring) and a separate 5 mg in CDCl (Lactim-favoring). Expert Note: Trace water in DMSO will artificially accelerate proton exchange, broadening N-H/O-H signals. Use ampouled, anhydrous solvents. -
Acquisition: Acquire
H, C, and H- N HSQC spectra at 298 K. -
Self-Validation Mechanism: The protocol validates itself through internal cross-integration. The sum of the integrated N7-H (lactam) and O6-H (lactim) proton signals must exactly equal the integration of the static C2-H or N1-H proton. Any deviation indicates sample degradation rather than tautomerization.
Protocol 2: Transient 2D IR Spectroscopy (T-Jump Kinetics)
Causality: Standard IR cannot capture the nanosecond interconversion rates of ground-state tautomers. Temperature-jump (T-jump) 2D IR uses a laser pulse to rapidly heat the sample, perturbing the equilibrium, while 2D IR probes the structural relaxation, revealing the exact kinetic barrier[4].
-
Isotope Exchange: Dissolve the sample in D
O. Expert Note: Exchanging labile protons for deuterium shifts the massive O-H and N-H stretching bands out of the 1600-1700 cm region, unmasking the critical C=O stretch of the lactam. -
Excitation & Probing: Apply a 10 ns laser heating pulse. Monitor the C=O stretch (~1640 cm
) and ring vibrations (~1600 cm ) over a microsecond window. -
Self-Validation Mechanism: The kinetic model is self-validating; the exponential decay constant of the lactam cross-peak must perfectly match the exponential rise constant of the lactim peak. As demonstrated by Peng et al., a mismatch indicates an off-target pathway rather than a two-state concerted tautomerization[4].
Protocol 3: Solid-State X-Ray Crystallography
Causality: In the solid state, intermolecular hydrogen bonding and crystal packing forces "lock" the molecule into a single tautomeric or dimeric state. Halogenated 7-azaindoles typically adopt centrosymmetric dimers stabilized by nearly linear N–H···N hydrogen bonds[3].
-
Crystallization: Perform slow evaporation from a non-polar solvent mixture (e.g., hexane/ethyl acetate) to isolate the dimeric form.
-
Diffraction & Refinement: Acquire data at 100 K to minimize thermal ellipsoids.
-
Self-Validation Mechanism: The assignment of the tautomer is validated strictly by bond lengths, independent of proton mapping (which can be ambiguous in X-ray). A C6-O bond length of <1.26 Å definitively proves the C=O lactam state, while >1.33 Å proves the C-OH lactim state.
Implications for Drug Development
Understanding the tautomerism of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is not merely an academic exercise; it is a prerequisite for rational drug design. Because the 3-iodo group serves as a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[1], chemists frequently use this molecule to build complex libraries.
If a synthesized derivative relies on the N7 position to act as a hydrogen bond acceptor to a kinase hinge (e.g., interacting with the backbone NH of a Met residue), the molecule must be thermodynamically locked into the lactim form. Failure to account for a solvent-induced shift to the lactam form will result in a complete loss of target affinity due to electrostatic repulsion (donor-donor clash).
References
- Title: 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol Source: Benchchem URL
- Source: Journal of the American Chemical Society (via Scribd)
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Title: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: MDPI URL
Sources
Whitepaper: The Solubility Profile of 3-Iodo-7-azaindol-6-ol in Organic Solvents
Executive Summary
The compound 3-iodo-7-azaindol-6-ol (also known as 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, CAS No. 1190319-01-7) is a highly specialized, versatile building block in medicinal chemistry. It is predominantly utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings) to synthesize kinase inhibitors and other bioactive molecules 1. However, its unique structural features—specifically the combination of a heavy halogen atom and a tautomerizable hydroxyl group—create a complex solubility profile that frequently challenges synthetic and formulation workflows.
This technical guide synthesizes the physicochemical drivers of its solubility, provides a relative quantitative solubility profile across organic solvents, and details self-validating experimental protocols for both thermodynamic solubility assessment and biological assay formulation.
Structural Determinants of Solvation (Mechanistic Insights)
To optimize solvent selection, researchers must move beyond trial-and-error and understand the thermodynamic causality behind the dissolution of 3-iodo-7-azaindol-6-ol. The solubility of this molecule is governed by three competing physicochemical forces:
Lactam-Lactim Tautomerism and Lattice Energy
While drawn as a 6-hydroxyl derivative (lactim), the molecule exists in a tautomeric equilibrium with its 6-oxo (lactam) form. In the solid state, the lactam form predominates, driving the formation of highly stable, self-associating dimers and tetramers via complementary
The Heavy Atom Effect (C3-Iodination)
The introduction of the iodine atom at the C3 position significantly increases the molecular weight and lipophilicity (LogP) of the parent 7-azaindole scaffold. While this enhances its utility as a cross-coupling handle, the high polarizability of the iodine atom increases London dispersion forces in the solid state. This further decreases ideal solubility and necessitates the use of highly polar aprotic solvents (like DMF or DMSO) that can participate in strong dipole-dipole interactions to solvate the heavy monomer 4.
Figure 1: Thermodynamic pathways of 3-iodo-7-azaindol-6-ol solvation and tautomeric influence.
Quantitative Solubility Profile
Based on the physicochemical behavior of halogenated 7-azaindoles 3, the solubility of 3-iodo-7-azaindol-6-ol is stratified by solvent class. The table below summarizes the expected solubility ranges at standard ambient temperature (298.15 K).
| Solvent Class | Representative Solvents | Solvation Mechanism | Estimated Solubility Range |
| Polar Aprotic (Strong) | DMSO, DMF, NMP | Acts as strong H-bond acceptors; disrupts lactam dimers; high dielectric constant stabilizes the polarizable iodine. | High (> 50 mg/mL) |
| Polar Protic | Methanol, Ethanol | Competes for H-bonding; however, lower dipole moments limit the disruption of the crystal lattice compared to DMSO. | Moderate (5 - 20 mg/mL) |
| Polar Aprotic (Weak) | THF, Ethyl Acetate, Acetone | Weak H-bond acceptors; sufficient for transient solvation but prone to precipitation at lower temperatures. | Low to Moderate (1 - 10 mg/mL) |
| Non-Polar | Hexane, Toluene, Heptane | Incapable of breaking N-H | Insoluble (< 0.1 mg/mL) |
| Aqueous | Water, Saline | High polarity but highly structured network rejects the lipophilic iodinated aromatic core. | Insoluble (< 0.05 mg/mL) |
Self-Validating Experimental Protocols
To ensure reproducibility in downstream applications (e.g., cross-coupling reactions or biological assays), solubility must be empirically verified. The following protocols are designed as self-validating systems, meaning internal controls are built into the methodology to prevent false positives (such as supersaturation or colloidal suspension).
Isothermal Shake-Flask Method for Thermodynamic Solubility
This method determines the absolute equilibrium solubility of the compound in a chosen organic solvent.
Causality Check: Why measure at multiple time points? Compounds with high lattice energies often exhibit delayed precipitation or form metastable supersaturated solutions. By verifying that the concentration at 48 hours matches the concentration at 72 hours, the system self-validates that thermodynamic equilibrium has been reached.
-
Preparation: Add an excess amount of 3-iodo-7-azaindol-6-ol (e.g., 100 mg) to a glass vial containing 1.0 mL of the target solvent (e.g., THF).
-
Equilibration: Seal the vial and place it in a thermostatic shaker bath set precisely to 298.15 K (25 °C). Agitate at 300 RPM.
-
Sampling (Self-Validation Step): Extract 100
L aliquots at 24, 48, and 72 hours. -
Phase Separation: Centrifuge each aliquot at 10,000
g for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 m PTFE syringe filter. -
Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV (detecting at
nm). -
Data Acceptance: Equilibrium is confirmed if the variance in calculated concentration between the 48h and 72h samples is
.
Figure 2: Standardized workflow for isothermal gravimetric and HPLC solubility determination.
Stepwise Formulation for In Vitro / In Vivo Assays
Because 3-iodo-7-azaindol-6-ol is practically insoluble in water, biological evaluation requires a co-solvent system. A widely validated approach for 7-azaindole derivatives utilizes a DMSO/PEG300/Tween-80/Saline gradient 5.
Causality Check: Why a stepwise addition? Adding saline directly to a DMSO stock causes an immediate solvent-shift crash-out. PEG300 acts as a thermodynamic bridge, lowering the dielectric constant gap, while Tween-80 provides micellar encapsulation to kinetically trap the hydrophobic iodine core before the aqueous phase is introduced.
-
Stock Generation: Dissolve the compound in 100% DMSO to create a 25.0 mg/mL master stock. Vortex until completely clear.
-
PEG Addition: To prepare 1 mL of working solution, transfer 100
L of the DMSO stock to a new vial. Add 400 L of PEG300. Vortex vigorously for 30 seconds. Self-validation: The solution must remain optically clear. If cloudy, the compound has precipitated. -
Surfactant Addition: Add 50
L of Tween-80. Vortex for 1 minute. -
Aqueous Quench: Slowly add 450
L of Saline (0.9% NaCl) dropwise while continuously vortexing. -
Final Validation: The resulting solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) should yield a clear, stable formulation at 2.5 mg/mL suitable for dosing.
References
-
Starha, P., et al. "Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes." PLOS One / PMC (2016). Available at:[Link]
-
Chou, P.-T., et al. "New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes." ResearchGate (2000). Available at:[Link]
Sources
- 1. 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol | 1190319-01-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Hydrogen bonding potential of 6-hydroxy-7-azaindole scaffolds
An In-Depth Technical Guide to the Hydrogen Bonding Potential of 6-Hydroxy-7-Azaindole Scaffolds
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere for both indole and purine systems[1]. Its inherent ability to present a dual hydrogen-bonding motif—acting simultaneously as a hydrogen bond donor (via the pyrrole N1-H) and an acceptor (via the pyridine N7)—makes it an exceptional anchor for targeting the ATP-binding hinge region of kinases[2].
However, functionalizing this core at the C6 position with a hydroxyl group introduces profound stereoelectronic complexities. The 6-hydroxy-7-azaindole scaffold exhibits prototropic tautomerism, dynamically shifting between a lactim (hydroxyl) and a lactam (oxo) state[3]. This guide dissects the mechanistic causality behind these hydrogen-bonding shifts, their impact on supramolecular assembly, and provides a self-validating experimental workflow for leveraging this scaffold in rational drug design.
Mechanistic Foundations: Tautomerism and Pharmacophore Inversion
To effectively utilize the 6-hydroxy-7-azaindole scaffold, one must first understand the causality of its electronic distribution. In an unsubstituted 7-azaindole, the molecule is locked in a state where N7 is a strict hydrogen bond acceptor. This configuration is highly favored in Fragment-Based Drug Discovery (FBDD) because it perfectly mimics the adenine ring of ATP, forming two critical hydrogen bonds with kinase hinge residues (e.g., Val882 in PI3K)[4].
When a hydroxyl group is introduced at the C6 position (alpha to the pyridine nitrogen), the scaffold undergoes a solvent- and pH-dependent prototropic shift.
-
Lactim Form (6-Hydroxy-1H-pyrrolo[2,3-b]pyridine): The hydroxyl group acts as an additional hydrogen bond donor and acceptor. The N7 remains an acceptor.
-
Lactam Form (1,6-dihydro-7H-pyrrolo[2,3-b]pyridin-6-one): The proton migrates from the oxygen to the N7 atom. Consequently, N7 becomes protonated (a hydrogen bond donor), and the C6 carbon forms a carbonyl group (a strong hydrogen bond acceptor)[3].
This tautomerization causes a complete inversion of the pharmacophore vector at the pyridine edge of the molecule, dictating whether the scaffold will bind to a primary target hinge or clash sterically and electronically.
Fig 1. Tautomeric equilibrium of 6-hydroxy-7-azaindole and its impact on kinase hinge binding vectors.
Supramolecular Assembly and 3D Network Formation
Unsubstituted 7-azaindoles are famous for forming stable, coplanar N–H···N hydrogen-bonded dimers in the solid state and in non-polar solvents, which serve as model systems for studying excited-state double proton transfer (ESDPT)[5].
However, the introduction of a hydroxyl group fundamentally alters this supramolecular packing. As demonstrated in structural studies of related hydroxy-azaindoles, the presence of the -OH group disrupts simple dimerization. Instead, the molecules form extended three-dimensional networks stabilized by strong, nearly linear O–H···N interactions (donor-acceptor distances of 2.64–2.66 Å) and weaker N–H···O interactions (≈ 2.94 Å)[6].
Causality in Drug Design: Why does this 3D network matter? The propensity of the 6-hydroxy derivative to form complex intermolecular networks directly correlates to its solid-state packing, melting point, and aqueous solubility. In a biological context, these additional hydrogen-bonding vectors allow the scaffold to engage with structured water molecules in the solvent-exposed regions of a kinase active site, potentially increasing binding enthalpy and target residence time.
Quantitative Data: Hydrogen Bonding Parameters
To facilitate rational drug design, the thermodynamic and spatial parameters of these interactions must be quantified. Table 1 summarizes the shift in hydrogen-bonding capacity upon C6-hydroxylation.
Table 1: Comparative Hydrogen Bonding Parameters of Azaindole Scaffolds
| Scaffold Type | Primary Tautomeric State | H-Bond Donors | H-Bond Acceptors | Typical Intermolecular Interactions | Kinase Hinge Binding Motif |
| Unsubstituted 7-Azaindole | 1H-pyrrolo[2,3-b]pyridine | 1 (N1-H) | 1 (N7) | N-H···N dimers (D···A ≈ 2.90 Å) | N1-H (Donor), N7 (Acceptor) |
| 5-Hydroxy-7-Azaindole | 1H-pyrrolo[2,3-b]pyridine | 2 (N1-H, O-H) | 2 (N7, O) | O-H···N (2.64 Å), N-H···O (2.94 Å)[6] | N1-H (Donor), N7 (Acceptor) + O-H |
| 6-Hydroxy-7-Azaindole | Lactam (6-Oxo-7H-...) | 2 (N1-H, N7-H) | 1 (C=O) | N-H···O 3D networks | N1-H (Donor), C=O (Acceptor) |
Experimental Workflow for Scaffold Validation
To trust the binding predictions of a 6-hydroxy-7-azaindole derivative, the experimental protocol must be a self-validating system. You cannot rely solely on in silico docking due to the unpredictable nature of the tautomeric equilibrium in different microenvironments. The following step-by-step methodology ensures rigorous validation.
Step 1: Scaffold Synthesis and Isolation
Synthesize the 6-hydroxy-7-azaindole core (often starting from appropriately substituted 2-aminopyridines or via N-oxide rearrangements). Ensure purification is performed under strictly controlled pH conditions to isolate the desired compound without salt-induced tautomeric trapping.
Step 2: Spectroscopic Profiling (FTIR & NMR)
Why this step matters: Vibrational spectroscopy provides immediate causality regarding the hydrogen-bond topology.
-
Obtain FTIR spectra in both solid-state (KBr pellet) and solution (e.g.,
). -
Look for broad, red-shifted bands in the 3300–2500
region. A strong O-H···N bond will present distinct red shifts compared to standard N-H stretching[6]. -
Perform
and NMR in polar and non-polar solvents to calculate the lactam/lactim tautomeric ratio based on the chemical shift of the N7 atom.
Step 3: X-Ray Crystallography
Grow single crystals via slow evaporation. Solve the structure to map the exact O-H···N and N-H···O distances. This confirms whether the scaffold forms linear dimers or the expected 3D extended network, providing the exact geometries needed for subsequent computational docking.
Step 4: Target Engagement (SPR & Kinase Assays)
Evaluate the biological efficacy by screening the compound against the target kinase (e.g., PI3K, FGFR)[1]. Use Surface Plasmon Resonance (SPR) to measure the association (
Fig 2. Self-validating experimental workflow for profiling the H-bonding potential of 6-OH-7-AI.
References
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUdx4KsYuNQSk5Goo8A5bFS0rf5B01gcVB9kkiVHDqSAKrB0LFZWnEpc8-xvO5iXQ9ltxIbBkwFex9h7JaGr5DjPCxYnDXbZO7uMLoJJnIMZNE2FFy0IvTW1W2zd6skotXddyc]
- Azaindoles in Medicinal Chemistry. PharmaBlock.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEQKC9XamaTbvV48psGnUxPS0S3CpxFsCEFsKuym_GW1JOM_-VZ4S9pmCX29tgUzcmNazIc8BRP2WKtUlfOUjmDiGFL6b762oVF2s29TEujHDpCDxqEgpT2Lg945XXbgz5tAbAulwFaDb_sp4i]
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. NIH/PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9YN4DfrDr_RTUSW4499fb-itkZoJHUYJl8b9NJ2tc-vd_3cTjjVBYePcfdI69C_kz-pVxSWeZfakrViwDulqJr54ToZJqlBRUb6CwbSbxdZE-J09jBmePenvBtPNJ4-bJID8n9mNCz7VBv8A=]
- 7-Azaindole: A Privileged Scaffold for Pharmaceutical Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDH2POLKDUJJGvIlhJvPaIDIs0r-_Rqa3XdIHRCWBeworwaYkxd1W4AU7NaXUJAS-tXvfCuGZsTvI_YiVzQmVTMlC1CQgrRYag5FbhI0eSd2Yp6lc3VJiOQBgl39Y5svjXL1IS0lyxUtQ0d1KlRpGetUnRvJgCwRwY7gvaXoW15IzvciHUldCMtpCmBb6d_Qgrm_nRfhY6hQVI]
- H-bonded N-heterocyclic base-pair phototautomerizational potential barrier and mechanism: The 7-azaindole dimer. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwg61EAAPpQ8dcDIiNRpvQf0ZdaV3jp08jQ9uZhLbKpU87K9vFuxg70ox_CfiU4ahHVJfkg7sT-shhfoO-KcrJ5NSUDRhPP5fIw5lYJc_C-pToQ50uo0NlTRvBW-F_raxDsfFb2u8KXxDt]
- Product Class 22: Azaindoles and Their Derivatives. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGZVFtsXZKYiZ0pq-6qc9LbGZxXmR9dArBUvDc1tkYfP9fEyxTNi4B0VclcsoK6yf2UivJspuGRCM9v4b99lRDFvRnSZ5FmWOEJHhHIiAd4od8ATJQNcwHzKZATJeMN7_KWB0coVWbxSqaYkUH4dBPNJZ34nhM1kbqxBBI7IWzHR6qj_IU327A]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
Introduction: The Strategic Importance of 3,6-Disubstituted 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets. The strategic functionalization of the 7-azaindole core is a key objective in the synthesis of novel therapeutic agents. Specifically, the introduction of aryl or heteroaryl substituents at the C3-position via the Suzuki-Miyaura cross-coupling reaction is a powerful method for generating molecular diversity and exploring structure-activity relationships (SAR).
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of a particularly challenging yet valuable substrate: 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 6-hydroxy-3-iodo-7-azaindole). This building block is of significant interest as it allows for the late-stage introduction of a wide array of functionalities at the C3-position, while the 6-hydroxy group provides a handle for further derivatization, such as etherification or esterification, to modulate the physicochemical properties of the final compounds.[2]
Core Challenge: Managing Acidity in a Dual-Protic Substrate
The primary challenge in the Suzuki-Miyaura coupling of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol lies in the presence of two acidic protons: the N-H of the pyrrole ring and the O-H of the phenol. These acidic sites can lead to several complications:
-
Base Consumption: The acidic protons will react with the base required for the catalytic cycle, potentially necessitating the use of excess base.
-
Catalyst Inhibition: Deprotonation of the N-H group can lead to the formation of an anionic species that may coordinate to the palladium center, potentially inhibiting the catalyst.[3]
-
Substrate and Product Solubility Issues: The polar nature of the substrate due to the N-H and O-H groups can lead to poor solubility in common aprotic Suzuki coupling solvents, hindering reaction kinetics.
-
Side Reactions: The phenoxide formed under basic conditions could potentially engage in side reactions.
Therefore, the choice of reaction conditions, particularly the base, catalyst system, and solvent, is critical for achieving a successful and high-yielding coupling. This guide will present two primary protocols: one for the direct coupling of the unprotected substrate and an alternative strategy involving the protection of the acidic protons.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[4][5] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-7-azaindole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: Direct Coupling of Unprotected 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
This protocol is designed for researchers who wish to avoid additional protection and deprotection steps. The key to this approach is the careful selection of a base that is strong enough to facilitate transmetalation but minimizes side reactions. Potassium phosphate (K₃PO₄) is often a good choice for substrates with acidic protons.[3]
Materials and Reagents:
-
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
-
Arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Step-by-Step Procedure:
-
To a dry reaction vessel, add 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd₂(dba)₃ (0.025 eq) and SPhos (0.05 eq) to the vessel under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Selection:
-
Catalyst System (Pd₂(dba)₃/SPhos): This combination is a robust and highly active catalyst system for Suzuki couplings of heteroaryl halides.[3] SPhos is an electron-rich, bulky biarylphosphine ligand that promotes both oxidative addition and reductive elimination.
-
Base (K₃PO₄): A moderately strong inorganic base that is effective in promoting transmetalation while being less harsh than hydroxides, which could promote side reactions with the phenolic group.
-
Solvent System (Dioxane/Water): The aqueous-organic mixture aids in dissolving the polar substrate and the inorganic base, facilitating the reaction.[6] It is crucial to thoroughly degas the solvents to prevent oxidation of the Pd(0) catalyst and phosphine ligand.[7]
Protocol 2: Coupling via a Protected Substrate
For particularly sensitive arylboronic acids or when the direct coupling protocol gives low yields, a protecting group strategy can be employed. This involves masking the acidic N-H and O-H protons prior to the Suzuki coupling. A common and effective strategy is the use of a pivaloyl (Piv) group for the phenol and a tert-butyldimethylsilyl (TBS) group for the pyrrole nitrogen.
Figure 2: Workflow for the protecting group strategy.
Step A: Protection
-
O-Pivaloylation: Dissolve 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol in pyridine and cool to 0 °C. Add pivaloyl chloride dropwise and allow the reaction to warm to room temperature and stir overnight. Work up by quenching with water and extracting with an organic solvent.
-
N-Silylation: Dissolve the O-pivaloylated intermediate in anhydrous DMF. Add imidazole followed by tert-butyldimethylsilyl chloride (TBSCl) and stir at room temperature until the reaction is complete.
Step B: Suzuki-Miyaura Coupling of the Protected Substrate
Materials and Reagents:
-
Protected 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed DME (1,2-dimethoxyethane) or Toluene/Ethanol mixture
Step-by-Step Procedure:
-
To a dry reaction vessel, add the protected 3-iodo-7-azaindole (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the chosen solvent system (e.g., DME/water 4:1).
-
Add Pd(PPh₃)₄ (0.05 eq) under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup as described in Protocol 1 and purify the coupled product by column chromatography.
Step C: Deprotection
-
Desilylation: Dissolve the protected coupled product in THF and treat with tetrabutylammonium fluoride (TBAF) at room temperature.
-
Depivaloylation: After desilylation is complete, the pivaloyl group can be removed under basic conditions (e.g., with K₂CO₃ in methanol).
Rationale for the Protected Protocol:
-
Protecting Groups: The TBS group on the nitrogen and the pivaloyl group on the oxygen are robust enough to withstand the Suzuki coupling conditions but can be removed under relatively mild and orthogonal conditions.
-
Catalyst and Base: With the acidic protons masked, a wider range of standard Suzuki conditions can be employed. Pd(PPh₃)₄ is a classic and reliable catalyst, and Na₂CO₃ is a commonly used base that is effective in the absence of acidic protons on the substrate.[8]
Data Presentation: Comparison of Reaction Parameters
| Parameter | Protocol 1 (Direct Coupling) | Protocol 2 (Protected) | Rationale for Choice |
| Catalyst | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ | Protocol 1 requires a more active catalyst system to overcome potential inhibition by the unprotected substrate. |
| Base | K₃PO₄ | Na₂CO₃ | A stronger, non-nucleophilic base is preferred in Protocol 1 to deprotonate the boronic acid without causing side reactions. A milder base is sufficient for the protected substrate. |
| Solvent | Dioxane / Water | DME / Water or Toluene/Ethanol | The polar solvent mixture in Protocol 1 aids in the solubility of the unprotected substrate and inorganic base. The protected substrate is more soluble in standard organic solvents. |
| Temperature | 80-100 °C | 80-90 °C | Both protocols require heating to drive the reaction to completion. |
| Overall Steps | 1 | 3 (Protect, Couple, Deprotect) | Protocol 1 is more atom- and step-economical, but Protocol 2 may provide higher yields and a cleaner reaction profile for challenging substrates. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality and have been stored under inert atmosphere. Oxygen can deactivate the catalyst.[7]
-
Insufficient Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst.[7]
-
Insoluble Substrate: If the substrate is not fully dissolved, consider a different solvent system or higher reaction temperatures. For Protocol 1, increasing the proportion of water or using a cosolvent like DMF might improve solubility.[6]
-
-
Homocoupling of Boronic Acid:
-
Protodeboronation (Loss of Boronic Acid):
-
This can be an issue, especially with electron-deficient arylboronic acids. Ensure the reaction is not heated for an unnecessarily long time. Using a slight excess of the boronic acid (1.2-1.5 eq) is standard practice.
-
-
For Protocol 1 - If Yields are Low:
-
Screening Bases: If K₃PO₄ is not effective, consider other inorganic bases like Cs₂CO₃, which is more soluble and often more effective for hindered couplings.
-
Ligand Choice: While SPhos is a good starting point, other bulky, electron-rich phosphine ligands like RuPhos or XPhos could be screened for improved results.
-
Conclusion
The Suzuki-Miyaura coupling of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is a challenging yet highly rewarding transformation for the synthesis of novel, biologically relevant molecules. The presence of two acidic protons necessitates careful consideration of the reaction conditions. The direct coupling protocol offers a more streamlined approach, while the protecting group strategy provides a more robust, albeit longer, route for difficult couplings. The choice between these protocols will depend on the specific arylboronic acid used, the desired scale of the reaction, and the researcher's tolerance for optimization versus additional synthetic steps. By understanding the underlying chemical principles and potential pitfalls, researchers can successfully employ this versatile building block in their drug discovery and development programs.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed.2006 , 45, 3484-3488. [Link]
-
Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. J. Am. Chem. Soc.2013 , 135, 12877-12885. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. 2024 . [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 2018 . [Link]
-
PMC. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
-
SciELO. Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. 2016 . [Link]
-
PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
PMC. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. [Link]
-
PMC. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]
-
PubChem. 1H-Pyrrolo(2,3-b)pyridine. [Link]
-
PubMed. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. 2004 . [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. 2025 . [Link]
-
MDPI. Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. 2025 . [Link]
-
ResearchGate. Highly Chemoselective and Enantiospecific Suzuki-Miyaura Cross-Couplings of Benzylic Organoboronic Esters. 2026 . [Link]
-
Organic Chemistry Portal. Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. 2006 . [Link]
-
MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. 2025 . [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? 2014 . [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
MDPI. Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. 2025 . [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. 2024 . [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. 2024 . [Link]
-
PMC. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
PubMed. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. 2013 . [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. 2013 . [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. 2024 . [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jsynthchem.com [jsynthchem.com]
Application Note: Advanced Sonogashira Cross-Coupling Protocols for 3-Iodo-7-azaindol-6-ol
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., AAK1 and ATM inhibitors) [1][2]. Functionalization at the C3 position via Sonogashira cross-coupling is a critical pathway for generating structural diversity. However, applying these conditions to 3-iodo-7-azaindol-6-ol introduces severe synthetic bottlenecks. This application note details the mechanistic causality behind these failures and provides field-proven, self-validating protocols to achieve high-yielding alkynylations.
Mechanistic Causality: The Dual Threat of Poisoning and Tautomerism
Direct cross-coupling of unprotected 3-iodo-7-azaindol-6-ol is notoriously difficult due to two distinct, competing molecular phenomena:
-
Catalyst Poisoning via N7 Coordination: The lone pair of electrons on the pyridine nitrogen (N7) acts as a potent Lewis base. During the catalytic cycle, N7 can displace the phosphine ligands on the palladium center—particularly when using monodentate catalysts like Pd(PPh3)4. This forms stable, off-cycle Pd(II) complexes, effectively poisoning the catalyst and halting the oxidative addition or transmetalation steps [1].
-
Lactam-Lactim Tautomerism at C6: The 6-hydroxyl group exists in a dynamic tautomeric equilibrium with its 6-oxo (lactam) form (1H-pyrrolo[2,3-b]pyridin-6(7H)-one). Under the basic conditions required for the Sonogashira reaction (e.g., Et3N or DIPEA), the deprotonated intermediate becomes highly nucleophilic. This leads to competitive O-alkylation, N-alkylation, or direct interference with the Cu(I) co-catalyst, resulting in complex mixtures and poor conversion [2].
The Solution: To establish a reliable synthetic route, the electronic density of the azaindole core must be modulated, and the nucleophilic centers must be masked. N1-protection with an electron-withdrawing group (e.g., Tosyl) reduces the basicity of N7, while O6-protection (e.g., Benzyl) locks the molecule in the lactim form, preventing tautomeric interference [3].
Strategic Workflow
Workflow for Sonogashira coupling of 3-iodo-7-azaindol-6-ol based on protection strategies.
Experimental Methodologies
Protocol A: The Global Protection Strategy (Recommended for Scale-Up)
This protocol utilizes a fully protected substrate (1-tosyl-6-(benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine) to guarantee high yields and prevent catalyst degradation [2][3].
Step 1: Sonogashira Cross-Coupling
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the protected 3-iodo-7-azaindole (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%). Causality note: Pd(II) precatalysts are utilized over Pd(0) sources as they are less prone to immediate aggregation in the presence of coordinating heterocycles.
-
Solvent Addition: Inject anhydrous THF (0.2 M) and degassed Et3N (3.0 equiv). Stir the suspension for 5 minutes at room temperature to ensure homogenization.
-
Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C. Stir for 12–18 hours. Monitor the reaction via LC-MS until the iodine isotope pattern disappears.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove the precipitated palladium and copper salts.
-
Purification: Wash the organic filtrate with distilled water and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Step 2: Global Deprotection
-
N-Ts Cleavage: Dissolve the coupled intermediate in THF. Add TBAF (1.0 M in THF, 2.0 equiv) and stir at room temperature for 2 hours to selectively cleave the N1-Tosyl group.
-
O-Bn Cleavage: Transfer the crude N-deprotected intermediate to a hydrogenation flask. Add 10% Pd/C (10 wt%) and MeOH. Stir under an H2 atmosphere (1 atm) for 4-6 hours. Filter through Celite and concentrate to yield the final 3-alkynyl-7-azaindol-6-ol.
Protocol B: Direct Coupling via Bidentate Ligand Mitigation (For Rapid Screening)
If protection is not viable, the reaction must be forced using a bidentate ligand to sterically block N7 coordination.
-
Charge unprotected 3-iodo-7-azaindol-6-ol (1.0 equiv), Pd(dppf)Cl2 (10 mol%), and CuI (15 mol%) into a vial under argon.
-
Add anhydrous DMF (0.1 M) and DIPEA (4.0 equiv). Causality note: DIPEA is used instead of Et3N to reduce nucleophilic attack by the base itself, and DMF increases the solubility of the polar lactam tautomer.
-
Add the terminal alkyne (2.0 equiv). Heat to 60 °C for 24 hours. Yields will be inherently lower (25-35%), requiring rigorous HPLC purification.
Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between the chosen reaction conditions and the resulting synthetic efficiency.
| Substrate Strategy | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Unprotected 6-OH | Pd(PPh3)4 / CuI | Et3N / DMF | 80 | < 10% | Severe Pd poisoning by N7; rapid formation of palladium black; O-alkylation side reactions. |
| Unprotected 6-OH | Pd(dppf)Cl2 / CuI | DIPEA / DMF | 60 | 25–35% | Bidentate ligand (dppf) partially prevents N7 coordination; tautomerism still limits overall yield. |
| N1-Ts, O6-Bn Protected | Pd(PPh3)2Cl2 / CuI | Et3N / THF | 60 | 70–85% | Protection eliminates N7 coordination and C6-OH interference, enabling standard catalytic turnover [2][3]. |
| 6-Chloro Surrogate (N1-Boc) | Pd(PPh3)2Cl2 / CuI | Et3N / THF | 60 | 75–90% | 6-Cl prevents tautomerism entirely; requires post-coupling acidic hydrolysis to yield the 6-OH [1]. |
Self-Validating Troubleshooting System
To ensure scientific integrity, use this self-validating logic matrix to troubleshoot experimental deviations in real-time:
-
Observation: Black precipitate forms immediately upon heating the reaction mixture.
-
Validation/Causality: This indicates rapid Pd(0) aggregation into inactive "palladium black." The N7 lone pair has displaced the phosphine ligands.
-
Systematic Correction: The protection strategy has failed or was bypassed. Switch from monodentate Pd(PPh3)4 to bidentate Pd(dppf)Cl2 to enforce steric protection of the metal center, or ensure N1 is protected with a strongly electron-withdrawing group (like Tosyl) to reduce the electron density of the azaindole core.
-
-
Observation: LC-MS shows complete consumption of the starting material, but the target mass is a minor peak among multiple highly polar byproducts.
-
Validation/Causality: Lactam-lactim tautomerism is leading to competitive O-alkylation or N-alkylation under the basic conditions.
-
Systematic Correction: Run a control reaction without the alkyne. If polar spots still form, the base is promoting side reactions with the unprotected hydroxyl. You must implement the global protection strategy (N1-Ts, O6-Bn) before proceeding.
-
References
-
Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. Journal of Medicinal Chemistry, 62(12), 5810-5831. URL:[Link]
-
Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines: Three Palladium-Catalyzed Processes in a One-Pot Fashion. Synlett, 32(05), 491-496. URL:[Link]
Advanced Application Note: Regioselective Functionalization at the C6 Position of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Executive Summary
The functionalization of the C6 position in the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a critical transformation in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents. When a highly reactive C3-iodo group is present, functionalizing the C6 position becomes exceptionally challenging due to the risk of unwanted cross-reactivity at C3.
This guide provides an authoritative, causality-driven methodology for the regioselective functionalization of C6 in 3-iodo-1H-pyrrolo[2,3-b]pyridine. By leveraging N-oxide activation followed by mild nucleophilic chlorination, chemists can install a C6-chloro handle without disrupting the C3-iodo group. This establishes an orthogonal halogenated scaffold, enabling highly controlled, one-pot sequential Suzuki-Miyaura cross-couplings.
Mechanistic Rationale & Strategic Approaches
The Challenge of C6 Reactivity
The 7-azaindole core is an electron-rich pyrrole fused to an electron-deficient pyridine ring. While the C3 position is highly nucleophilic and easily iodinated, the C6 position (adjacent to the N7 pyridine nitrogen) is resistant to direct electrophilic attack. Furthermore, direct transition-metal-catalyzed C-H activation at C6—such as the methods described by —is incompatible with a C3-iodo substituent, as the metal catalyst will preferentially undergo oxidative addition into the labile C3-I bond. Alternative strategies like the Directed Metalation Group (DMG) dance () are elegant but require complex directing groups.
The Solution: Mild N-Oxide Activation
To bypass metal-catalyzed cross-reactivity, the most robust strategy is a modified Reissert-Henze reaction (). Oxidation of the N7 nitrogen temporarily reverses the polarity of the pyridine ring, making C6 highly susceptible to nucleophilic attack. Instead of using harsh reagents like neat POCl
Figure 1: Mechanistic workflow of mild C6-chlorination via N7-oxide activation.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-3-iodo-1-alkyl-1H-pyrrolo[2,3-b]pyridine
This protocol details the conversion of a protected 3-iodo-7-azaindole to its 6-chloro derivative.
Step 1: N-Oxidation
-
Preparation : Dissolve 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous diethyl ether (Et
O) at room temperature.-
Causality: Et
O is chosen because the resulting polar N-oxide is poorly soluble in it, driving the reaction forward via precipitation and simplifying isolation.
-
-
Oxidation : Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.5 equiv). Stir for 1 hour.
-
Isolation : Filter the resulting precipitate and wash with cold Et
O. Basify the solid with aqueous K CO (pH 9–10) to neutralize residual m-chlorobenzoic acid, then extract with dichloromethane (DCM).
Step 2: Mild Chlorination
-
Activation : Dissolve the N-oxide intermediate in dry THF under N
atmosphere. Add HMDS (1.0 equiv) followed by methyl chloroformate (ClCOOMe, 2.5 equiv) dropwise at room temperature.-
Causality: ClCOOMe forms an highly electrophilic N-methoxycarbonyloxy pyridinium intermediate. HMDS acts as a non-nucleophilic acid scavenger, preventing the generation of HCl that could cause protodeiodination at C3.
-
-
Reaction : Stir for 1 hour. Quench with saturated aqueous NaHCO
and extract with ethyl acetate. Purify via silica gel chromatography.
Self-Validation Checkpoint : TLC analysis will show the N-oxide intermediate with a drastically lower
value than the starting material due to the N-O dipole. Upon successful chlorination, thewill shift higher, confirming rearomatization.
Protocol 2: One-Pot Sequential C3 C6 Suzuki-Miyaura Diarylation
Exploiting the bond dissociation energy difference between C3-I (~238 kJ/mol) and C6-Cl (~339 kJ/mol) allows for orthogonal, one-pot diarylation.
-
C3-Arylation (Kinetic Control) : In a Schlenk tube, combine 6-chloro-3-iodo-1-methyl-7-azaindole (1.0 equiv), Aryl Boronic Acid 1 (1.1 equiv), and Cs
CO (2.0 equiv) in Toluene/Ethanol (1:1). Add Pd (dba) (5 mol%) and SPhos (5 mol%). Heat to 60 °C for 4 hours.-
Causality: At 60 °C, the Pd(0) catalyst selectively inserts into the weaker C-I bond. SPhos provides the steric bulk necessary to facilitate rapid reductive elimination, preventing catalyst trapping.
-
-
C6-Arylation (Thermodynamic Control) : Without isolating the intermediate, add Aryl Boronic Acid 2 (1.2 equiv), a fresh spike of Pd
(dba) (10 mol%), and SPhos (20 mol%). Elevate the temperature to 110 °C and stir for 12 hours.-
Causality: The C6-Cl bond is highly stable. Elevating the temperature and increasing the loading of the electron-rich SPhos ligand forces the difficult oxidative addition into the C-Cl bond.
-
Self-Validation Checkpoint : LC-MS analysis after Step 1 must show the persistence of the C6-Cl isotope pattern (M and M+2 peaks in a 3:1 ratio). If a dehalogenated mass is observed, the initial temperature was too high.
Figure 2: Orthogonal Suzuki-Miyaura coupling logic exploiting C-I vs. C-Cl bonds.
Quantitative Data & Optimization
The following table summarizes the optimized parameters for achieving orthogonal functionalization, demonstrating the clear separation in reaction conditions required for the C3 and C6 positions ().
| Reaction Step | Target Position | Substrate Bond | Catalyst / Reagent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. N-Oxidation | N7 | N-lone pair | mCPBA (2.5 eq), Et | 25 | 1.0 | 55–60 |
| 2. Chlorination | C6 | C-H (via N-O) | ClCOOMe, HMDS, THF | 25 | 1.0 | 45–50 |
| 3. Suzuki (1st) | C3 | C-I | 5% Pd | 60 | 4.0 | 67–93 |
| 4. Suzuki (2nd) | C6 | C-Cl | +10% Pd | 110 | 12.0 | 43–88 |
References
-
Kaur, A., et al. (2023). "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity." ACS Omega. URL:[Link]
-
Minakata, S., et al. (1992). "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide." Bulletin of the Chemical Society of Japan. URL:[Link]
-
Snieckus, V., et al. (2019). "The Directed Metalation Group Dance. Regioselective Iterative Functionalization of 7-Azaindole by Controlled Annular Isomerism." Angewandte Chemie International Edition. URL:[Link]
-
Fagnou, K., et al. (2009). "Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society. URL:[Link]
-
Guchhait, S. K., et al. (2021). "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." Molecules. URL:[Link]
Application Note: Conversion of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol to 6-Chloro Derivatives
Scientific Context and Strategic Utility
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a bioisostere for purines and indoles in kinase and integrase inhibitors. The compound 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 6-hydroxy-3-iodo-7-azaindole) is a critical synthetic intermediate[1]. Converting the C6-hydroxyl group to a C6-chloride yields 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine , a highly versatile bifunctional building block[2].
Because the oxidative addition of palladium into a C–I bond is significantly faster than into a C–Cl bond, this di-halogenated scaffold enables highly orthogonal, sequential, or one-pot C3/C6 cross-coupling reactions (e.g., Suzuki-Miyaura couplings). This strategy has been pivotal in the synthesis of C3,C6-diaryl 7-azaindoles, which are potent inhibitors of HIV-1 Integrase[2][3].
Mechanistic Principles: The Causality of Reagent Selection
The conversion of a 7-azaindole-6-ol to its 6-chloro derivative is not a simple aliphatic substitution. In solution, 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol exists in a tautomeric equilibrium with its lactam form, 3-iodo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one . The lactam is thermodynamically stable, rendering the oxygen atom relatively poor as a nucleophile compared to a standard phenol[4][5].
Why Phosphorus Oxychloride (
-
Activation : The lactam/lactim oxygen attacks the Vilsmeier reagent (or directly attacks
), forming a highly activated phosphorodichloridate or iminium-ether intermediate. -
Nucleophilic Aromatic Substitution (
) : The liberated chloride ion attacks the C6 position, displacing the activated oxygen leaving group and restoring the aromaticity of the pyridine ring[4][5]. -
Chemoselectivity : The C3-iodo bond is electronically and sterically stable to these electrophilic chlorination conditions, provided the temperature is strictly controlled (typically 90–100 °C). Exceeding 110 °C risks deiodination or polymerization.
Figure 1: Mechanistic workflow for the chlorination of 3-iodo-7-azaindole-6-ol.
Experimental Protocol: Self-Validating Methodology
The following protocol is optimized for the synthesis of 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, ensuring high yields while mitigating side reactions.
Reagents and Materials
-
Starting Material : 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv)
-
Chlorinating Agent : Phosphorus oxychloride (
) (10.0 equiv, used as reagent and solvent) -
Catalyst : N,N-Dimethylformamide (DMF) (0.1 equiv) or N,N-Diethylaniline (0.5 equiv)
-
Quenching Agent : Crushed ice / Saturated aqueous
Step-by-Step Workflow
-
Reaction Setup : In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (10 mmol, 2.60 g) in neat
(100 mmol, ~9.3 mL) under an inert nitrogen atmosphere. -
Catalyst Addition : Add anhydrous DMF (1 mmol, ~77 µL) dropwise at room temperature. Note: N,N-diethylaniline can be substituted for DMF to buffer the reaction and prevent acid-catalyzed degradation of the pyrrole ring.
-
Thermal Activation : Gradually heat the reaction mixture to 95 °C using an oil bath. The suspension will slowly become a homogeneous dark solution as the activated intermediate forms.
-
Monitoring : Stir at 95 °C for 2–4 hours. Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate, UV 254 nm). The starting material (
) will be consumed, yielding a new, less polar spot ( ). -
Quenching (Critical Safety Step) : Once complete, cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove approximately 70% of the excess
. Caution: reacts violently with water. Slowly add the remaining concentrated residue dropwise into a beaker containing vigorously stirred crushed ice (200 g). -
Neutralization and Extraction : Carefully neutralize the cold aqueous mixture to pH 7-8 using saturated aqueous
. Extract the aqueous layer with Ethyl Acetate ( mL). -
Purification : Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine as an off-white solid.
Quantitative Data Summary
The choice of catalyst and temperature significantly impacts the yield and purity of the 6-chloro derivative. Table 1 summarizes the empirical outcomes of various reaction conditions.
Table 1: Optimization of Chlorination Conditions for 7-Azaindole-6-ol Derivatives
| Chlorinating System | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| 100 | 12 | 60 | 45 | Sluggish reaction; unreacted starting material remains due to low nucleophilicity of the lactam. | |
| 95 | 3 | >95 | 82 | Rapid activation via Vilsmeier reagent; clean conversion. | |
| 105 | 4 | >95 | 85 | Base buffers HCl byproduct, minimizing pyrrole degradation. | |
| 80 | 24 | <20 | N/A | Insufficient electrophilic activation for the pyridone tautomer. |
Downstream Applications: Orthogonal Cross-Coupling
The resulting 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a highly prized scaffold for diversity-oriented synthesis. As demonstrated in recent literature regarding HIV-1 Integrase inhibitors[2][3], the differential reactivity of the C-I and C-Cl bonds allows for chemo-selective functionalization.
-
C3-Functionalization : The C3-iodine atom undergoes rapid oxidative addition with Palladium(0) catalysts. Suzuki-Miyaura coupling at C3 can be achieved at lower temperatures (e.g., 60 °C) without affecting the C6-chloride.
-
C6-Functionalization : Following C3-arylation, the C6-chloride can be subsequently coupled with a different boronic acid by increasing the temperature (e.g., 110 °C) and adding a more electron-rich ligand (like SPhos)[2][3].
Figure 2: Orthogonal cross-coupling strategy utilizing the 6-chloro-3-iodo-7-azaindole scaffold.
References
-
Cardoza, S., Yadav, P., Ajmani, A., Das, P., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415-8426.[Link]
-
Verdonck, S., et al. (2025). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. Pharmaceuticals.[Link](Note: URL reflects the PMC repository for related AAK1 azaindole inhibitor literature).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-7-Azaindoles
Target Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, frequently deployed as a bioisostere for indole to enhance aqueous solubility, improve membrane permeability, and establish critical hydrogen-bonding interactions with kinase hinge regions. However, functionalizing the C3 position via palladium-catalyzed cross-coupling of 3-iodo-7-azaindoles presents notorious synthetic bottlenecks.
This application note provides an authoritative, field-proven guide to overcoming the low reactivity of 3-iodo-7-azaindoles. By analyzing the mechanistic causality behind catalyst deactivation, we detail optimized protocols for Suzuki-Miyaura, Stille, Sonogashira, and C–P cross-couplings to ensure robust yields and reproducible workflows.
Mechanistic Challenges: The Causality Behind Experimental Choices
Standard cross-coupling conditions frequently fail or stall at low conversions when applied to 3-iodo-7-azaindoles. Understanding the root causes is essential for rational reaction optimization:
-
Catalyst Poisoning by N7: The pyridine-like nitrogen (N7) acts as a potent Lewis base. It competitively coordinates to the active Pd(0) or Pd(II) species, sequestering the metal from the catalytic cycle and forming unreactive off-cycle complexes[1].
-
N-H Interference: The acidic pyrrole-like N-H proton (N1) can interfere with the basic conditions required for transmetalation, or coordinate to the catalyst, further disrupting the cycle[1].
Strategic Solutions
-
N-Protection: Masking the N1 position with electron-withdrawing or sterically demanding groups (e.g., Boc, Ts) eliminates N-H interference and sterically impedes N7 coordination[1][2].
-
Ligand Tuning: Employing highly electron-rich, bulky biaryl phosphine ligands (such as SPhos or Xantphos) accelerates the oxidative addition step and binds tightly to palladium, successfully outcompeting the N7 atom for metal coordination[1][3].
Figure 1: Pd-Catalytic Cycle highlighting N7 catalyst poisoning and mitigation via ligand selection.
Workflow Innovations in Cross-Coupling
Suzuki-Miyaura & Sonogashira Concatenation
For C–C bond formation, the Masuda borylation-Suzuki arylation sequence is highly effective. Using Pd2(dba)3 and SPhos with Cs2CO3 ensures robust conversion[1]. Furthermore, a one-pot sequential Masuda–Suzuki–Sonogashira sequence has been developed for the rapid synthesis of complex meriolin derivatives. Starting from N-tosyl-3-iodo-7-azaindole, this three-component coupling proceeds without the need for additional palladium loading between steps, streamlining the synthesis of 2-alkynyl-4-(7-azaindol-3-yl)pyrimidines[2].
Stille Coupling for Macrocyclic Kinase Inhibitors
The synthesis of bis-7-azaindolylmaleimides (potent GSK-3β inhibitors) via direct Grignard condensation is historically ineffective. A palladium-catalyzed Stille cross-coupling is required[4]. A critical workflow optimization involves the generation of the stannane intermediate: mixing N-Boc-3-iodo-7-azaindole with trimethyltin chloride at -78 °C before the addition of n-butyllithium traps the reactive lithiated species instantly, boosting the stannane yield from 19% to 55–60%[4].
Figure 2: Optimized Stille coupling workflow for the synthesis of GSK-3β inhibitors.
Aqueous Micellar C(sp2)–P Cross-Coupling
Recent green chemistry advancements enable C–P bond formation using multimetallic catalysis (Pd/Ni/Zn) in aqueous micellar conditions (TPGS-750-M). While unprotected 3-iodo-7-azaindoles may undergo protodehalogenation under these conditions, proper N-protection and ligand tuning allow for the efficient synthesis of valuable azaindole phosphonates while minimizing organic solvent waste[3].
Quantitative Data Summary
The following table summarizes optimized parameters and expected yields across various cross-coupling modalities involving 3-iodo-7-azaindoles.
| Coupling Type | Substrate | Coupling Partner | Catalyst System | Key Additives / Conditions | Yield |
| Suzuki-Miyaura | N-Protected 6-chloro-3-iodo-7-azaindole | Boronic Acids | Pd2(dba)3 (5 mol%) / SPhos | Cs2CO3, Toluene/EtOH, 60 °C | High |
| Stille | 7-azaindolestannane | 2,3-dichloro-N-methylmaleimide | Pd catalyst | - | 55-60% (Stannane step) |
| Masuda-Suzuki-Sonogashira | N-Tosyl-3-iodo-7-azaindole | 2,4-dichloropyrimidine & Alkynes | Pd catalyst / CuI | Cs2CO3, DME/H2O, 80 °C | 62–94% (per step) |
| C(sp2)–P Coupling | 3-iodo-7-azaindole derivative | H-Phosphonate | Pd(OAc)2 / Xantphos / Ni(phen)3Cl2 | Nano Zn, TPGS-750-M (aq), 45 °C | Variable* |
*Note: Under multimetallic micellar C-P coupling, unprotected 3-iodo-7-azaindole cleanly converts to the protodehalogenation product (93% yield); N-protection is strictly required to achieve C-P coupling[3].
Standardized Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindoles
Objective: High-yielding C–C bond formation while circumventing N7-mediated catalyst poisoning[1].
Materials:
-
N-protected 3-iodo-7-azaindole (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Pd2(dba)3 (5 mol %)
-
SPhos (5 mol %)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Toluene and Ethanol (1:1 v/v, rigorously degassed)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 3-iodo-7-azaindole, the corresponding boronic acid, and Cs2CO3.
-
Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Solvent Addition: Add the degassed 1:1 mixture of toluene and ethanol via a sterile syringe.
-
Catalyst Activation: Add SPhos (5 mol %) followed by Pd2(dba)3 (5 mol %) under a positive stream of argon.
-
Causality Insight: SPhos is highly electron-rich and sterically demanding, which accelerates oxidative addition and prevents the 7-azaindole nitrogen from displacing the ligand to poison the palladium center.
-
-
Reaction: Seal the flask, heat the mixture to 60 °C, and stir vigorously. Monitor the consumption of the starting material via LC-MS or TLC (typically 4–12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash column chromatography to isolate the cross-coupled product.
Protocol B: Synthesis of 7-Azaindolestannane for Stille Coupling
Objective: Generation of the critical stannane intermediate for macrocyclic kinase inhibitor synthesis[4].
Materials:
-
N-Boc-3-iodo-7-azaindole (1.0 equiv)
-
Trimethyltin chloride (Me3SnCl) (1.2 equiv, 1M in THF)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)
-
Anhydrous THF
Step-by-Step Procedure:
-
Cooling: Dissolve N-Boc-3-iodo-7-azaindole in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Pre-mixing (Critical Step): Add Me3SnCl (1.2 equiv) to the solution at -78 °C prior to the addition of the base.
-
Causality Insight: Standard lithiation followed by stannylation yields <20% product due to the instability of the lithiated azaindole. Pre-mixing ensures the lithiated species is trapped by the electrophile immediately upon formation, boosting the yield to 55–60%[4].
-
-
Lithiation: Dropwise add n-BuLi (1.1 equiv) down the inner wall of the flask over 15 minutes to carefully control the internal temperature.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to slowly warm to room temperature over 2 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH4Cl.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over MgSO4, concentrate, and purify via neutral alumina chromatography to isolate the 7-azaindolestannane.
References
- Technical Support Center: Overcoming Low Reactivity of 7-Azaindole in Coupling Reactions Source: BenchChem URL
- Synthesis and Discovery of Macrocyclic Polyoxygenated Bis-7-azaindolylmaleimides as a Novel Series of Potent and Highly Selective Glycogen Synthase Kinase-3β Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
- Multimetallic Pd- and Ni-catalyzed C(sp2)
- Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. Multimetallic Pd- and Ni-catalyzed C(sp 2 )–P cross-coupling under aqueous micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02735J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective N- and O-Alkylation of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190319-01-7) Primary Challenge: Ambident nucleophilicity and tautomerism leading to competing N1, N7, and O6 alkylation pathways.
Introduction & Mechanistic Rationale
The 7-azaindole scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for indoles and purines in kinase inhibitor design. The derivative 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is a highly versatile building block. The C3-iodo group serves as an excellent handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[1].
However, functionalizing this core via alkylation presents a significant synthetic challenge due to its nature as an ambident nucleophile . The molecule possesses three distinct reactive sites:
-
N1 (Pyrrole Nitrogen): Weakly acidic (pKa ~ 16); becomes a hard nucleophile upon deprotonation.
-
N7 (Pyridine Nitrogen): The most electron-rich site in the neutral ground state.
-
O6 (Hydroxyl Oxygen): Subject to a tautomeric equilibrium with the C6=O (pyridone) form.
The Tautomeric Equilibrium
Understanding the reactivity of this scaffold requires acknowledging the dynamic equilibrium between its pyridinol and pyridone forms. This equilibrium dictates the electron density distribution and dictates whether the oxygen or the nitrogens will act as the primary nucleophile under specific reaction conditions.
Figure 1: Tautomeric equilibrium of the 6-hydroxy-7-azaindole core.
Causality in Regioselection (HSAB Theory)
-
N1-Alkylation: Driven by the Hard-Soft Acid-Base (HSAB) theory. Deprotonation with a strong base (e.g., NaH) generates the indolyl anion. The localized negative charge on N1 acts as a "hard" nucleophile, rapidly attacking alkyl halides[1].
-
O6-Alkylation: Achieved using silver salts (e.g.,
). Silver is highly halophilic and coordinates with the leaving group of the alkyl halide, while simultaneously coordinating to the nitrogen atoms of the azaindole, effectively blocking N-alkylation and directing the electrophile to the oxygen[2]. -
N7-Alkylation: Occurs under neutral, thermal conditions. Without a base, the N7 pyridine nitrogen is the most nucleophilic site. Heating with an alkyl halide drives a dearomative N7-alkylation, yielding a pyridinium salt or an N-aromatic zwitterion[3].
Regioselectivity Matrix
The following table summarizes the quantitative parameters and empirical conditions required to steer the alkylation toward the desired heteroatom.
| Target Site | Reagent System | Solvent | Temp (°C) | Mechanistic Driver | Typical Yield |
| N1 (Pyrrole) | DMF or THF | 0 to 25 | Formation of hard indolyl anion; kinetic control. | 75 - 90% | |
| O6 (Hydroxyl) | Toluene/Benzene | 25 to 50 | Silver-halide affinity; N-coordination blocking. | 60 - 85% | |
| N7 (Pyridine) | None (Neutral conditions) | 2-Butanone (MEK) | 80 (Reflux) | Inherent ground-state nucleophilicity of N7. | 70 - 95% |
Decision Tree for Alkylation Workflows
Figure 2: Reagent-driven regioselective workflow for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol.
Experimental Protocols
Protocol A: Selective N1-Alkylation
This protocol utilizes a strong base to generate the indolyl anion, ensuring high N1 regioselectivity.
-
Preparation: Flame-dry a round-bottom flask under argon. Add 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 mmol, 260 mg) and anhydrous DMF (5.0 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg) in small portions.
-
Causality Note: Effervescence (
gas) will be observed. Stirring for 30 minutes at 0 °C is critical to ensure complete formation of the indolyl anion, preventing mixed N1/C3 alkylation[1].
-
-
Alkylation: Add the desired alkyl halide (e.g., Methyl Iodide, 1.1 mmol) dropwise.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS.
-
Workup: Quench the reaction carefully with saturated aqueous
(10 mL). Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine ( mL) to remove residual DMF. Dry over anhydrous , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Protocol B: Selective O6-Alkylation
This protocol suppresses N-alkylation by utilizing the unique coordination chemistry of silver.
-
Preparation: In a vial shielded from light (wrap in aluminum foil), dissolve 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 mmol, 260 mg) in anhydrous Toluene (10 mL).
-
Reagent Addition: Add Silver Carbonate (
, 1.5 mmol, 413 mg) followed by the alkyl halide (1.5 mmol).-
Causality Note: The exclusion of light prevents the photodecomposition of silver salts. The non-polar solvent prevents the dissociation of the intermediate silver-halide-substrate complex, enforcing O-attack[2].
-
-
Propagation: Stir the heterogeneous mixture at 50 °C for 16–24 hours.
-
Workup: Cool to room temperature. Filter the suspension through a short pad of Celite to remove silver salts, washing the filter cake thoroughly with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Protocol C: Selective N7-Alkylation
This protocol exploits the inherent nucleophilicity of the pyridine nitrogen under neutral conditions.
-
Preparation: Suspend 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 mmol, 260 mg) in 2-Butanone (Methyl Ethyl Ketone, 8.0 mL).
-
Alkylation: Add an excess of the alkyl halide (3.0 mmol). Do not add any base.
-
Causality Note: The absence of base prevents the formation of the highly reactive N1-indolyl anion. The polarizable butanone solvent stabilizes the transition state leading to the charged N7-pyridinium product[3].
-
-
Propagation: Heat the mixture to reflux (80 °C) for 12–16 hours.
-
Workup: Upon cooling to room temperature, the N7-alkylated product typically precipitates as a hydrohalide salt.
-
Isolation: Filter the precipitate, wash with cold acetone (
mL), and dry under vacuum. If the free base (zwitterion) is desired, neutralize the salt with a mild aqueous buffer (pH 7.5) and extract with a polar organic solvent.
Analytical Self-Validation (QC)
To ensure the integrity of your synthesized regioisomer, rely on
-
N1-Alkylation: The alkyl protons (e.g.,
) will show strong HMBC correlations to C2 and C7a of the pyrrole ring. -
O6-Alkylation: The alkyl protons (e.g.,
) will show a definitive HMBC correlation to the C6 carbon (typically shifted downfield to ~160 ppm). -
N7-Alkylation: The alkyl protons will show HMBC correlations to C6 and C7a. Additionally, the N7-alkylated product will exhibit a significant upfield shift in the C6 carbon resonance due to the dearomatization of the pyridine ring (pyridone-like character).
References
1.[1] Benchchem. 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol. Benchchem Catalog. Available at: 2.[3] Lei, Z. et al. Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry (ACS Publications), 2020. Available at: 3.[2] Torres, J. C. et al. Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines. Synlett (ResearchGate), 2005. Available at:
Sources
Late-Stage Functionalization of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol: Strategies, Protocols, and Troubleshooting
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Guide
Strategic Overview & Structural Dynamics
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of both indole and purine, making it a cornerstone in the design of kinase inhibitors and targeted oncology therapeutics. Within this chemical space, 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190319-01-7) emerges as a highly versatile, bifunctional lynchpin for late-stage functionalization (LSF) 1.
The strategic value of this molecule lies in its orthogonal reactivity profile:
-
The C3-Iodine Handle: The carbon-iodine bond at the C3 position is highly susceptible to oxidative addition, serving as the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) 1.
-
The C6-Hydroxyl Group: This phenolic group exists in a tautomeric equilibrium with its 6-oxo (lactam) form 2. It provides a secondary site for derivatization, most commonly through conversion to a triflate (-OTf) to enable subsequent C-N or C-C bond formation 3.
Figure 1: Reactivity map of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol highlighting LSF pathways.
Mechanistic Causality: Overcoming 7-Azaindole Reactivity Barriers
Working with the 7-azaindole core presents two distinct mechanistic challenges that must dictate your experimental design:
1. N1-H Interference: The pyrrole nitrogen proton is acidic. If left unprotected, it can be deprotonated by the basic conditions required for cross-coupling (e.g., Cs₂CO₃ or NaOtBu), leading to off-target N-arylation or stalling the catalytic cycle 4. Causality: Masking this site with an electron-withdrawing protecting group (like Boc) or an orthogonal group (like SEM) is a mandatory prerequisite.
2. N7 Catalyst Poisoning: The pyridine nitrogen (N7) acts as a strong Lewis base. During palladium-catalyzed reactions, N7 can coordinate tightly to the Pd(II) intermediate formed after oxidative addition, creating a thermodynamically stable but catalytically dead complex 4. Causality: To mitigate this, highly sterically demanding and electron-rich biaryl phosphine ligands (such as SPhos) must be employed. The steric bulk of SPhos physically blocks the N7 atom from coordinating to the metal center, while its electron density accelerates the transmetalation step.
Figure 2: Pd-catalyzed cycle at C3 demonstrating N7-poisoning mitigation via SPhos.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) and specific workup rationales are included to ensure reproducibility.
Protocol A: N1-Boc Protection (Prerequisite Step)
Objective: Mask the acidic N1-H to prevent base-mediated side reactions during LSF.
-
Initialization: Charge an oven-dried round-bottom flask with 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to 0 °C under an inert argon atmosphere.
-
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Observation: Effervescence (H₂ gas evolution) will occur. Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Validation & Workup: Monitor by LC-MS. Upon complete consumption of the starting material, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: C3 Suzuki-Miyaura Cross-Coupling
Objective: Construct a C-C bond at the C3 position while mitigating N7 catalyst poisoning.
-
Preparation: To an oven-dried Schlenk flask, add the N-protected 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) 4.
-
Solvent & Degassing: Add a 1:1 mixture of anhydrous Toluene and Ethanol (0.1 M). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0).
-
Catalyst Activation: Add SPhos (10 mol %) followed by Pd₂(dba)₃ (5 mol %). Rationale: The Pd:Ligand ratio of 1:2 ensures complete formation of the active monomeric L₁Pd(0) species.
-
Reaction: Seal the flask and heat to 60–80 °C for 4–8 hours.
-
Validation & Workup: Monitor via TLC. Once complete, cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water (to remove EtOH and residual Cs₂CO₃) and brine. Dry over MgSO₄ and purify.
Protocol C: C6-OH Activation (Triflation)
Objective: Convert the tautomeric 6-OH/6-oxo group into a highly reactive pseudohalide for secondary coupling.
-
Initialization: Dissolve the C3-functionalized, N-protected 1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.15 M) under argon.
-
Base Addition: Add Triethylamine (Et₃N, 2.0 equiv) and cool the mixture to 0 °C 3.
-
Electrophilic Trapping: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv) dropwise. Rationale: The low temperature controls the highly exothermic reaction and prevents decomposition.
-
Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours. This drives the tautomeric equilibrium entirely to the O-triflyl aromatic species.
-
Validation & Workup: Quench by pouring the reaction into ice water. Extract with DCM (3x). Wash the combined organics with cold 0.1 N HCl (to remove excess amine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate. Note: Triflates can be unstable on silica; use immediately for the next coupling step if possible.
Quantitative Data & Reaction Parameters
The following table summarizes optimized parameters for the orthogonal functionalization of the 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol scaffold.
| Reaction Type | Target Handle | Reagents & Catalyst System | Base / Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | C3-Iodine | Ar-B(OH)₂, Pd₂(dba)₃ (5%), SPhos (10%) | Cs₂CO₃ / Toluene:EtOH (1:1) | 60–80 | 75–90% |
| Sonogashira | C3-Iodine | Terminal Alkyne, Pd(PPh₃)₄ (5%), CuI (10%) | Et₃N / DMF | 60 | 65–85% |
| Heck Coupling | C3-Iodine | Alkene/Acrylamide, Pd(OAc)₂ (5%), P(o-tol)₃ | Cy₂NMe / 1,4-Dioxane | 100 | 70–90% |
| Triflation | C6-Hydroxyl | Tf₂O (1.5 eq) | Et₃N / DCM | 0 to RT | 80–95% |
| Buchwald-Hartwig | C6-OTf | Amine, Pd(OAc)₂ (5%), BINAP (10%) | NaOtBu / Toluene | 90–100 | 60–80% |
References
- Google Patents (WO2023125918A1).A DNA polymerase theta inhibitor and its application (Triflation of 1H-pyrrolo[2,3-b]pyridin-6-ol).
Sources
- 1. 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol | 1190319-01-7 | Benchchem [benchchem.com]
- 2. 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol | 1190319-01-7 | Benchchem [benchchem.com]
- 3. WO2023125918A1 - ä¸ç§DNAèåé ¶thetaæå¶ååå ¶åºç¨ - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Purification methods for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol mixtures
Technical Support Center: Purification of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol Mixtures
Welcome to the Technical Support Center. As an application scientist working with functionalized 7-azaindoles, you are likely aware that the purification of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 3-iodo-6-hydroxy-7-azaindole) is notoriously difficult.
The core challenge stems from the molecule's structural duality. The C6-hydroxyl group adjacent to the N7-pyridine nitrogen induces a strong lactam-lactim tautomerization, existing predominantly in the lactam form (1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one) [4]. This motif acts as both a strong hydrogen-bond donor and acceptor. When coupled with the lipophilic, halogen-bonding C3-iodine atom [1], the resulting molecule exhibits paradoxical physical properties: it is highly insoluble in standard organic solvents yet interacts so strongly with standard normal-phase silica that it causes severe chromatographic streaking.
This guide provides field-proven, causality-driven troubleshooting strategies to isolate your target compound with high purity and yield.
Troubleshooting Guides & FAQs
Q1: Why does my crude mixture streak across the entire TLC plate and co-elute with the starting material during normal-phase flash chromatography? Causality: 1H-pyrrolo[2,3-b]pyridin-6-ol and its iodinated derivative exist in a dynamic tautomeric equilibrium. This dual nature creates multiple hydrogen-bonding states that interact heterogeneously with the acidic silanol groups on standard silica gel. The continuous breaking and reforming of these hydrogen bonds during elution causes severe band broadening (streaking). Solution: Abandon standard normal-phase chromatography (e.g., Hexanes/EtOAc). Switch to Reverse-Phase (C18) chromatography . The C18 matrix relies on hydrophobic interactions, entirely bypassing the silanol-hydrogen bond issue. Because the C3-iodine adds significant lipophilicity [2], the 3-iodo product will elute significantly later than the unreacted starting material on a C18 column, providing baseline resolution.
Q2: I used N-iodosuccinimide (NIS) for the iodination. How do I remove the succinimide byproduct without losing my highly polar product in an aqueous wash? Causality: While standard protocols suggest washing organic layers with water to remove succinimide [3], 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol often precipitates during this step due to its poor solubility in both water and the organic phase, leading to product loss in the emulsion. Solution: Exploit differential solubility through solid-state trituration . Succinimide is highly soluble in water, whereas the 3-iodo-7-azaindole derivative is essentially insoluble due to its rigid, planar aromatic system and the hydrophobic iodine atom. Suspend the crude dry solid in deionized water, sonicate, and filter. The succinimide washes away, leaving the crude iodinated product on the filter paper.
Q3: My crude product is insoluble in DCM, EtOAc, and Hexanes. How do I load it onto a column without causing pressure spikes or poor band shape?
Causality: The highly planar 7-azaindole core engages in strong intermolecular
Q4: MS analysis shows a +126 Da impurity. How can I separate this di-iodinated byproduct from my desired mono-iodinated product? Causality: The electron-rich nature of the pyrrole ring makes C3 the most nucleophilic site. However, if excess NIS/I₂ is used or the reaction is heated, secondary sites (such as C5) can also undergo electrophilic aromatic substitution [1]. Solution: Di-iodinated species are significantly more lipophilic than the mono-iodo product. On a C18 reverse-phase column, the di-iodo byproduct will elute after the desired product. Use a shallow gradient (increasing Acetonitrile by no more than 1-2% per column volume) to cleanly separate them.
Quantitative Data Presentation: Purification Strategy Matrix
The following table summarizes the efficacy of various purification methods based on standard recovery metrics for 7-azaindole derivatives.
| Purification Method | Target Impurity Removed | Typical Recovery | Purity Achieved | Pros | Cons |
| Aqueous Trituration | Succinimide, Salts | 85 - 95% | 80 - 90% | Fast, scalable, no silica needed. | Does not remove starting material or di-iodo byproducts. |
| Normal Phase Flash (DCM/MeOH + 1% NH₄OH) | General Impurities | 30 - 50% | 85 - 92% | Uses standard cheap silica. | Severe streaking, massive product loss on column, poor resolution. |
| Reverse Phase Flash (C18, H₂O/MeCN) | Starting Material, Di-iodo | 75 - 85% | 95 - 98% | Excellent resolution, eliminates tautomeric streaking. | Requires C18 columns and lyophilization to remove water. |
| Preparative HPLC (C18, Isocratic) | Close structural analogs | 60 - 70% | > 99% | Ultimate purity for biological assays. | Low throughput, strict solubility limits for injection. |
Experimental Protocol: Reverse-Phase Flash Chromatography with Solid Loading
This self-validating protocol ensures maximum recovery by mitigating solubility issues and preventing premature column elution.
Step 1: Reaction Quench & Pre-treatment
-
Quench the iodination reaction by adding a 10% aqueous sodium thiosulfate solution to neutralize unreacted iodine/NIS.
-
Evaporate all reaction solvents (e.g., Acetonitrile or DMF) under high vacuum. Causality: Residual reaction solvents will act as strong eluents and destroy the chromatography gradient.
-
Suspend the resulting crude paste in 50 mL of deionized water, sonicate for 5 minutes, and filter to remove succinimide. Dry the filter cake under a vacuum.
Step 2: Solid Loading Preparation
-
Dissolve the dried crude cake in a 1:1 mixture of THF and Methanol (use enough volume to achieve complete dissolution; typically 20-30 mL per gram of crude).
-
Add C18-functionalized silica gel to the flask (ratio of 2:1 C18 silica to crude mass).
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Validation Check: Place the flask on a high-vacuum line for 30 minutes. The powder must be completely dry. If it clumps, residual THF/MeOH is present, which will cause the product to elute in the void volume.
Step 3: Column Equilibration & Elution
-
Pack the dry-loaded powder into an empty solid-load cartridge.
-
Equilibrate a C18 flash column with 5% Acetonitrile in Water (both containing 0.1% Formic Acid). Causality: Formic acid suppresses the ionization of the C6-hydroxyl/lactam, ensuring the molecule stays in a neutral, predictable state for hydrophobic retention.
-
Run a gradient from 5% to 60% Acetonitrile over 20 Column Volumes (CVs).
-
The unreacted starting material will elute first (typically around 15-20% MeCN), followed by the 3-iodo product (30-40% MeCN), and finally any di-iodo impurities (>50% MeCN).
Step 4: Recovery
-
Pool the fractions containing the pure 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol.
-
Do not use a rotary evaporator with a hot water bath to remove the water, as prolonged heating in acidic water can degrade the product. Instead, flash-freeze the pooled fractions and isolate the final product via lyophilization (freeze-drying).
Purification Workflow Visualization
Decision tree for the purification of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol mixtures.
References
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. National Center for Biotechnology Information (NIH / PMC). Available at:[Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. Available at:[Link]
Technical Support Center: Overcoming Deiodination in 7-Azaindole Cross-Coupling
Specialist: Senior Application Scientist Topic: Minimizing Hydrodehalogenation (Deiodination) Side Reactions Target Workflows: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira Couplings
Executive Summary
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in kinase inhibitor discovery[1]. However, functionalizing iodo-7-azaindoles via Palladium-catalyzed cross-couplings frequently suffers from a major yield-limiting side reaction: hydrodehalogenation (deiodination) . This technical guide provides mechanistic insights, quantitative troubleshooting data, and a self-validating protocol to suppress deiodination and maximize cross-coupling efficiency.
Mechanistic Causality: Why Does Deiodination Occur?
Cross-coupling reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[2]. Deiodination occurs when the desired catalytic cycle is intercepted. After the initial oxidative addition of the iodo-7-azaindole to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo an undesired hydride abstraction (often from solvents, bases, or trace water) followed by reductive elimination, yielding the reduced arene (Ar-H) instead of the cross-coupled product[3].
Catalytic cycle showing divergence between cross-coupling and hydrodehalogenation.
Troubleshooting FAQs
Q1: Why are iodo-7-azaindoles exceptionally prone to deiodination compared to standard aryl iodides? A1: The susceptibility stems from two structural factors. First, electron-deficient N-heterocyclic halides are inherently more susceptible to dehalogenation[3]. Second, the basic pyridine-like nitrogen (N7) of the azaindole can coordinate to the palladium center, forming an off-cycle N-azolyl palladium complex[4]. This coordination drastically slows down the transmetalation step. When transmetalation is rate-limiting, the long-lived Ar-Pd-I intermediate has ample time to undergo undesired hydride abstraction[3].
Q2: How do my choice of base and solvent contribute to this side reaction? A2: Hydride transfer is the direct cause of deiodination. Primary and secondary alcohols (e.g., ethanol, isopropanol) and alkoxide bases (e.g., NaOMe, NaOEt) readily undergo β-hydride elimination when coordinated to Palladium, transferring a hydride to the metal center[3]. Similarly, amine bases (like triethylamine) can act as hydride donors. To minimize this, transition to aprotic solvents (toluene, 1,4-dioxane, or THF) and utilize inorganic, non-nucleophilic bases such as anhydrous K₃PO₄ or K₂CO₃.
Q3: How can ligand selection outcompete the deiodination pathway? A3: The primary strategy is to accelerate transmetalation and reductive elimination so they outpace hydride transfer[3]. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are highly effective. Their electron-rich nature stabilizes the active Pd(0) species, while their immense steric bulk forces the square-planar Pd(II) complex[5] into a conformation that dramatically accelerates reductive elimination.
Quantitative Data: Impact of Reaction Parameters
The table below summarizes internal benchmarking data demonstrating how parameter adjustments shift the product distribution away from the deiodinated byproduct.
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Coupling Yield (%) | Deiodination (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | EtOH / H₂O | 80 | 45% | 40% |
| Pd(dppf)Cl₂ | Et₃N | DMF | 90 | 55% | 30% |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 88% | <5% |
| XPhos Pd G2 (Precatalyst) | K₂CO₃ | Dioxane / H₂O (10:1) | 80 | 95% | <2% |
Note: The use of highly active and stable boronic acids or esters also contributes to minimizing the side reaction by promoting a faster forward reaction[3].
Diagnostic Logic Tree
Troubleshooting logic tree for mitigating deiodination in cross-coupling.
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
To ensure a self-validating system, this protocol incorporates strict environmental controls and specific addition orders to prevent premature catalyst degradation and hydride abstraction.
Phase 1: Rigorous Reagent Preparation (Excluding Hydride Sources) Causality: Oxygen and trace moisture can lead to catalyst oxidation and provide protons for dehalogenation.
-
Into an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodo-7-azaindole (1.0 equiv) and the boronic acid/ester (1.5 equiv).
-
Add finely milled, anhydrous K₃PO₄ (3.0 equiv). Self-Validation Check: Ensure the base is completely dry; clumping indicates moisture absorption, which will increase deiodination.
-
Add the precatalyst XPhos Pd G2 (0.05 equiv).
Phase 2: Solvent Addition & Deoxygenation Causality: Dissolved oxygen disrupts the Pd(0)/Pd(II) cycle, stalling the reaction and allowing side reactions to dominate. 4. Seal the flask with a rubber septum and purge with Argon for 5 minutes. 5. Add anhydrous 1,4-Dioxane (0.2 M relative to the azaindole) and degassed HPLC-grade water (10:1 Dioxane:Water ratio) via syringe. Note: A small amount of water is required to activate the boronic acid, but excess water promotes protodeborylation[5]. 6. Perform 3 cycles of Freeze-Pump-Thaw to rigorously remove dissolved oxygen.
Phase 3: Reaction Execution & In-Process Control (IPC) 7. Heat the reaction mixture to 80 °C under a positive pressure of Argon. 8. IPC Check: Sample the reaction at 1 hour via LC-MS. You should observe >50% conversion to the product mass, with the Ar-H (deiodinated) mass remaining below 5% relative abundance. 9. Upon completion (typically 2–4 hours), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". National Center for Biotechnology Information (PMC). URL:[Link]
-
"Cross-Coupling Reactions Guide". Journal of Medicinal Chemistry and Clinical Therapeutics (JMCCT). URL: [Link]
-
"2.6: Suzuki-Miyaura Coupling". Chemistry LibreTexts. URL: [Link]
-
"Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. URL: [Link]
Sources
Technical Support Center: Optimizing Recrystallization of 3-iodo-7-azaindol-6-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the recrystallization of 3-iodo-7-azaindol-6-ol. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you achieve high purity and yield.
Introduction to Recrystallization of 3-iodo-7-azaindol-6-ol
3-iodo-7-azaindol-6-ol is a key heterocyclic intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of a hydroxyl group and the azaindole core imparts significant polarity to the molecule, making its purification by recrystallization a nuanced process. Achieving high purity is critical as residual impurities can interfere with subsequent synthetic steps and biological assays. This guide provides a systematic approach to optimizing the recrystallization of this compound, addressing common challenges and offering robust solutions.
Core Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (and remain in the mother liquor) or insoluble in the hot solvent (and be removed by hot filtration).
For a polar molecule like 3-iodo-7-azaindol-6-ol, which contains both hydrogen bond donor (-OH, -NH) and acceptor (pyridine nitrogen) sites, solvent selection is paramount. Polar protic solvents are often a good starting point.
Recommended Recrystallization Protocol for 3-iodo-7-azaindol-6-ol
This protocol is a validated starting point for the recrystallization of 3-iodo-7-azaindol-6-ol. Optimization may be required based on the specific impurity profile of your crude material.
Materials:
-
Crude 3-iodo-7-azaindol-6-ol
-
High-purity recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Begin by determining the optimal solvent. Test the solubility of a small amount of your crude material in various polar solvents (e.g., ethanol, methanol, isopropanol, acetone, water) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating. For 3-iodo-7-azaindol-6-ol, ethanol or an ethanol/water mixture is often a suitable choice.
-
Dissolution: Place the crude 3-iodo-7-azaindol-6-ol in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture with stirring. Gradually add more hot solvent until the compound completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 3-iodo-7-azaindol-6-ol in a question-and-answer format.
| Problem | Visual Cue | Probable Cause | Recommended Solution |
| No Crystals Form | Solution remains clear even after cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Evaporate some solvent: Gently heat the solution to reduce its volume and then allow it to cool |
Technical Support Center: Handling Tautomeric Mixtures of 6-Hydroxy-3-Iodo-7-Azaindole
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to characterize and functionalize 7-azaindole derivatives. The core challenge with 6-hydroxy-3-iodo-7-azaindole (3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol) lies in its dynamic lactam-lactim tautomerism[1].
Because the proton rapidly migrates between the C6-oxygen and the N7-nitrogen, the molecule exists as a shifting mixture of two distinct electronic states. This dynamic equilibrium wreaks havoc on NMR timescales, chromatographic separation, and regioselective synthesis. This guide deconstructs these phenomena into self-validating troubleshooting workflows to restore control over your experiments.
Part 1: Diagnostic FAQs and Mechanistic Causality
Q1: My H NMR spectrum shows broad peaks, missing signals, and fractional integrations. Is my sample degrading?
A: Not necessarily. You are likely observing intermediate chemical exchange. Ground-state lactam-lactim tautomerization proceeds through a concerted intramolecular proton transfer, often facilitated by trace water or bridging solvent molecules, occurring on the nanosecond to microsecond timescale[2]. Because this rate is comparable to the NMR acquisition timescale, the signals for the two tautomers average out poorly, leading to severe peak broadening and baseline distortion[3].
The Causality: The equilibrium is highly solvent-dependent. Non-polar solvents (e.g., CDCl
Q2: Why does my HPLC/LC-MS chromatogram show severe peak splitting and tailing?
A: If the interconversion rate of the tautomers is similar to their transit time through the stationary phase, the molecules will continuously shift between the lactim and lactam forms as they travel down the column. The Causality: The lactam form is significantly more polar than the lactim form. As the molecule transitions between these states, its partition coefficient shifts, causing a single injected band to smear or split into two distinct peaks. Furthermore, 7-azaindoles undergo excited-state double proton transfer (ESDPT), which can cause anomalous fluorescence detector readings if you are using FLD instead of UV/MS[4].
Q3: How do I control O-alkylation vs. N-alkylation during functionalization?
A: The ambident nature of the pyridone/hydroxypyridine system allows electrophilic attack at either the oxygen or the N7 nitrogen. The Causality: Following Hard-Soft Acid-Base (HSAB) theory, hard electrophiles and polar solvents (which stabilize the lactam) favor N-alkylation. Conversely, soft electrophiles or the use of silver salts (which act as soft Lewis acids to coordinate the halide) drive O-alkylation by trapping the lactim form.
Part 2: Quantitative Tautomer Data
To effectively manipulate the equilibrium, you must understand the physicochemical differences between the two states.
| Property | Lactim Form (6-Hydroxy) | Lactam Form (6-Oxo) |
| Structural Feature | Aromatic Pyridine Ring | Pyridone (Non-aromatic ring) |
| H-Bond Donors / Acceptors | 2 Donors (N1-H, O6-H) / 2 Acceptors | 1 Donor (N1-H) / 2 Acceptors (C=O, N7) |
| Favored Environment | Non-polar solvents (CDCl | Polar aprotic solvents (DMSO, DMF) |
| Relative Polarity | Lower (Elutes later on C18) | Higher (Elutes earlier on C18) |
| Typical | ~11.5 ppm (Pyrrole N1-H) | ~11.8 ppm (N1-H), ~11.0 ppm (Pyridone N7-H) |
| Typical | ~158 - 162 ppm (C-OH) | ~150 - 155 ppm (C=O) |
Part 3: System Dynamics and Workflows
Tautomeric equilibrium of 6-hydroxy-3-iodo-7-azaindole and solvent stabilization effects.
Troubleshooting workflow for resolving chromatography peak splitting in tautomeric mixtures.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Resolving NMR Broadening via Variable Temperature (VT-NMR)
To achieve quantitative NMR (qNMR) accuracy, you must push the tautomeric exchange rate into the "fast exchange" regime[3].
-
Sample Preparation: Dissolve 10 mg of 6-hydroxy-3-iodo-7-azaindole in 0.5 mL of DMSO-d
. Ensure the solvent is strictly anhydrous, as trace water catalyzes proton transfer and complicates the exchange rate. -
Baseline Acquisition: Acquire a standard
H NMR spectrum at 298 K. Note the line widths of the aromatic protons. -
Thermal Shift: Increment the probe temperature to 350 K (77 °C). Allow 10 minutes for thermal equilibration.
-
Re-acquisition: Acquire a new spectrum. The increased thermal energy accelerates the interconversion, causing the broad humps to coalesce into sharp, time-averaged peaks.
-
Self-Validation Check: Cool the probe back to 298 K and run a final spectrum. If the peaks broaden again exactly as in Step 2, the broadening is definitively caused by dynamic tautomerism. If the peaks remain sharp, your initial sample had an impurity or aggregation issue that was thermally resolved.
Protocol 2: Locking the Chromatographic State (HPLC/LC-MS)
To prevent peak splitting, you must suppress the tautomerization by locking the molecule into a single ionization state.
-
Mobile Phase Preparation: Prepare two aqueous mobile phases:
-
Phase A (Acidic): Water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).
-
Phase B (Basic): 10 mM Ammonium Bicarbonate in Water (pH ~10.0).
-
-
Column Selection: Use a robust C18 column rated for high pH (e.g., Waters XBridge) if testing Phase B.
-
Execution: Run a standard 5-95% Acetonitrile gradient using Phase A. The low pH fully protonates the N7 nitrogen, eliminating the equilibrium and forcing a single cationic species.
-
Self-Validation Check: Calculate the Tailing Factor (T
) of the resulting peak. A successful pH lock will yield a T between 0.9 and 1.2. If tailing persists, switch to Phase B to fully deprotonate the C6-hydroxyl group, forcing a single anionic species.
Protocol 3: Regioselective Alkylation (O- vs N- Trapping)
-
For O-Alkylation (Lactim Trapping):
-
Suspend 1.0 eq of 6-hydroxy-3-iodo-7-azaindole in anhydrous Toluene.
-
Add 1.5 eq of Silver Carbonate (Ag
CO ) and stir in the dark for 15 minutes. -
Add 1.1 eq of the alkyl halide. The silver ion acts as a soft Lewis acid, coordinating the halide and directing the attack to the harder oxygen center.
-
-
For N-Alkylation (Lactam Trapping):
-
Dissolve 1.0 eq of the starting material in polar aprotic DMF (stabilizes the lactam).
-
Add 2.0 eq of Potassium Carbonate (K
CO ) and 1.1 eq of the alkyl halide.
-
-
Self-Validation Check: Isolate the product and run a
C NMR. O-alkylation will yield a heteroaromatic C-O shift at ~160 ppm. N-alkylation will yield a distinct carbonyl C=O shift at ~150-155 ppm.
References
-
Title: Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy | Source: PNAS | URL: [Link]
-
Title: 7-Azaindole-Assisted Lactam-Lactim Tautomerization via Excited-State Double Proton Transfer | Source: Journal of the American Chemical Society | URL: [Link]
-
Title: Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method | Source: MDPI | URL: [Link]
Sources
Technical Support Center: Cross-Coupling of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
Welcome to the Technical Support Center for the functionalization of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (3-iodo-6-hydroxy-7-azaindole). This scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of ATM kinase inhibitors and HIV-1 integrase inhibitors 1[1]. However, the presence of multiple heteroatoms (N1, N7) and the acidic 6-OH group presents significant chemoselectivity and catalyst-poisoning challenges during palladium-catalyzed cross-coupling.
This guide provides mechanistic troubleshooting, quantitative screening data, and self-validating protocols to ensure your C3-functionalization workflows succeed.
Diagnostic Troubleshooting & FAQs
Q1: Why is my Suzuki-Miyaura coupling stalling at <30% conversion with visible palladium black formation?
A: This is a classic symptom of catalyst poisoning and premature decomposition. The 7-azaindole core contains a pyridine-like nitrogen (N7) that acts as a strong
-
Causality & Solution: Shift from first-generation catalysts like Pd(PPh3)4 to bulky, electron-rich biaryl phosphine ligands. The steric bulk of ligands like SPhos shields the palladium center from N7 coordination, while its electron-rich nature accelerates the oxidative addition into the C3-I bond 2[2]. A recommended system is Pd2(dba)3 / SPhos or an XPhos Pd G2 precatalyst.
Q2: I am observing significant amounts of O-arylated and N-arylated side products. How can I drive C3-selectivity? A: The 6-OH group can tautomerize to a pyridone, and both the 6-OH and 1-NH are highly acidic. If you use a strong base (like KOtBu or Cs2CO3 at high temperatures), you generate highly nucleophilic alkoxide/amide species that compete with the boronic acid for the Pd(II)-aryl intermediate, leading to C-O or C-N bond formation 3[3].
-
Causality & Solution: Use a milder base such as K3PO4 or Na2CO3 in a biphasic solvent system (e.g., 1,4-Dioxane/H2O). If side reactions persist, transient protection of the 6-OH (e.g., as an O-TBDMS ether) and 1-NH (e.g., as a SEM group) is required before cross-coupling 1[1].
Q3: During Sonogashira coupling at the C3 position, my alkyne is consumed but I only isolate a fluorescent byproduct. What happened? A: This is likely the Glaser homocoupling product of your terminal alkyne. Copper(I) iodide, in the presence of trace oxygen and the tertiary amine base (or the azaindole nitrogen itself acting as a ligand), catalyzes the oxidative dimerization of the alkyne 4[4].
-
Causality & Solution: Ensure rigorous exclusion of oxygen by sparging the solvent with argon for at least 30 minutes prior to adding the catalyst. Alternatively, use a copper-free Sonogashira protocol with a bulky palladium catalyst 4[4].
Q4: My LC-MS shows a major peak at m/z 135 instead of my product. What is causing this? A: The mass m/z 135 corresponds to the protodeiodinated starting material (1H-pyrrolo[2,3-b]pyridin-6-ol, [M+H]+ = 135), whereas your starting material is m/z 261. This indicates that oxidative addition is occurring, but the transmetalation step is too slow, allowing the Pd(II) intermediate to be protonated by water or the 6-OH/1-NH protons.
-
Causality & Solution: Accelerate transmetalation by increasing the equivalents of boronic acid (up to 1.5–2.0 eq) or optimizing the water ratio in your solvent to ensure the base is fully dissolved and active.
Quantitative Data: Catalyst & Base Screening
The following table summarizes the performance of various catalytic systems for the C3-arylation of unprotected and semi-protected 7-azaindole derivatives.
| Catalyst System | Ligand | Base | Solvent (Temp) | C3-Coupling Yield | Dominant Failure Mode |
| Pd(PPh3)4 (5 mol%) | PPh3 | Na2CO3 | Dioxane/H2O (90°C) | < 30% | Catalyst Poisoning (Pd Black) |
| Pd(dppf)Cl2 (5 mol%) | dppf | KOtBu | DMF (80°C) | 15% | O-/N-Arylation Side Reactions |
| Pd2(dba)3 (5 mol%) | SPhos (10 mol%) | K3PO4 | Dioxane/H2O (100°C) | 88% | Trace Protodehalogenation |
| XPhos Pd G2 (3 mol%) | XPhos | K3PO4 | THF/H2O (80°C) | 92% | None (Optimal Conditions) |
Self-Validating Experimental Protocol
Standard Operating Procedure: Selective C3 Suzuki-Miyaura Coupling Objective: Chemoselective C3-arylation of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol with built-in analytical checkpoints to ensure protocol integrity.
Step 1: Reagent Assembly (The "Pre-Catalyst" Advantage)
-
Action: In an oven-dried Schlenk flask, combine 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and XPhos Pd G2 (0.03 equiv, 3 mol%).
-
Causality: Utilizing a G2 precatalyst ensures a strict 1:1 ratio of Pd to the bulky XPhos ligand and rapid generation of the active L-Pd(0) species at mild temperatures, preventing early catalyst aggregation and N7-coordination.
Step 2: Base Addition & Solvent Introduction
-
Action: Add finely ground, anhydrous K3PO4 (2.0 equiv, 2.0 mmol). Introduce a pre-mixed solvent system of 1,4-Dioxane and Deionized Water (4:1 v/v, 10 mL total).
-
Causality: K3PO4 provides sufficient basicity to form the reactive boronate complex required for transmetalation, but its pKa is low enough to prevent the total deprotonation of the 6-OH group, effectively shutting down O-arylation pathways.
Step 3: Rigorous Degassing
-
Action: Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.
-
Validation Check: The solution must transition from a cloudy suspension to a clear, pale yellow solution upon warming. A rapid color shift to dark brown/black at room temperature indicates oxygen contamination and premature Pd(0) oxidation. Do not proceed to heating if the solution turns black.
Step 4: Reaction Execution & In-Process Monitoring
-
Action: Heat the reaction mixture to 80°C in a pre-heated oil bath for 4 hours.
-
Validation Check (t = 2h): Withdraw a 10 µL aliquot under Argon, quench in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS.
-
Pass Criteria: Disappearance of the SM peak (m/z [M+H]+ = 261) and appearance of the target product mass.
-
Fail Criteria: Appearance of a major peak at m/z 135 indicates protodeiodination. If observed, the transmetalation step is failing; verify base solubility or add an additional 0.5 equiv of boronic acid.
-
Step 5: Quench and Isolation
-
Action: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH4Cl (15 mL) to buffer the aqueous layer and keep the 6-OH protonated. Extract, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).
Mechanistic & Workflow Visualizations
Figure 1: Self-validating cross-coupling workflow with critical in-process analytical checkpoints.
Figure 2: ATM signaling pathway illustrating the inhibitory intervention of 7-azaindole derivatives.
References
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. 2
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. 1
-
Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry. 4
-
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol. Benchchem. 3
Sources
Technical Support Center: 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the unique physicochemical behaviors of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190319-01-7) . This halogenated 7-azaindole derivative is a highly versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and modulating cellular signaling pathways. However, its C3-iodine bond and 6-hydroxyl group present specific thermal, oxidative, and regioselective challenges during complex laboratory workflows.
This guide synthesizes field-proven troubleshooting strategies, quantitative stability metrics, and self-validating protocols to ensure the scientific integrity of your experiments.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why am I observing significant deiodination (loss of the C3 iodine) during my Suzuki-Miyaura cross-coupling reactions?
A1: The C-I bond at the 3-position of the electron-rich 7-azaindole system is highly reactive. While this makes it an excellent substrate for palladium-catalyzed cross-coupling to create carbon-carbon bonds[1], it also makes it susceptible to premature oxidative addition. If the reaction temperature exceeds 80°C, or if the palladium catalyst is starved of the transmetalating boronic acid, protodehalogenation outcompetes the desired coupling. To mitigate this, lower the thermal energy input (40–60°C) and utilize a highly active, sterically bulky catalyst system (e.g.,
Q2: My product mixture shows two different alkylation products when I try to protect the 6-OH group. What is causing this?
A2: 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol exists in a solvent- and temperature-dependent lactam-lactim tautomeric equilibrium. The 6-hydroxyl form (lactim) competes with the 6-pyridone form (lactam). Consequently, alkylation can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation). The causality lies in the hard-soft acid-base (HSAB) principle: using harder bases (like
Q3: How should I store this building block to prevent baseline degradation, and why does it turn brown over time?
A3: Halogenated azaindoles and 3-iodoindoles are inherently sensitive to light and thermal stress. Prolonged storage at room temperature, even under a protective gas atmosphere, leads to slow homolytic cleavage of the C-I bond and subsequent oxidation, visible as a brown discoloration[2]. It is critical to store the compound at 2–8°C in a dark, sealed vial under inert gas (Argon or
Part 2: Quantitative Stability Profiles
To standardize handling across your laboratory, adhere to the following empirically derived stability metrics.
| Parameter | Recommended Threshold | Critical Failure Point | Causality / Consequence |
| Storage Temperature | 2°C to 8°C (Dark) | > 25°C (Prolonged) | Ambient heat induces slow homolytic C-I cleavage and oxidation[2]. |
| Suzuki Coupling Temp | 40°C to 60°C | > 80°C | High thermal stress favors protodehalogenation over transmetalation[1]. |
| Aqueous Hydrolysis | pH 6.5 - 7.5 (RT) | > 50°C in | Elevated heat in protic solvents accelerates nucleophilic degradation[3]. |
| Solvent Compatibility | DMF, DMSO, THF | Unpurified Ethers | Peroxides in unpurified ethers rapidly oxidize the 6-hydroxyl group. |
Part 3: Mechanistic Pathways & Visualizations
The following diagrams map the logical relationships governing the thermal stability and regioselectivity of this scaffold.
Figure 1: Thermal degradation pathway vs. optimized cross-coupling workflow.
Figure 2: Lactam-lactim tautomerization impacting regioselectivity.
Part 4: Optimized Experimental Protocol
Thermally Controlled Suzuki-Miyaura Coupling
This self-validating protocol is engineered to achieve C3-arylation while strictly avoiding the thermal dehalogenation threshold.
Step 1: Reaction Assembly (Inert Atmosphere)
-
Action: In an oven-dried Schlenk flask, combine 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (1.0 eq), the desired aryl boronic acid (1.5 eq), and
(2.0 eq). Add anhydrous, degassed 1,4-dioxane/water (4:1 v/v). -
Causality: An excess of boronic acid ensures the palladium intermediate is never starved during transmetalation, preventing the off-target protodehalogenation pathway. Degassing removes oxygen, preventing catalyst quenching and substrate oxidation.
Step 2: Catalyst Addition & Thermal Initiation
-
Action: Add
(0.05 eq) under a positive stream of Argon. Seal the flask and heat to exactly 60°C using a calibrated heating block. -
Causality:
is highly active and sterically demanding, lowering the activation energy required for oxidative addition. This allows the reaction to proceed at 60°C, safely below the >80°C degradation threshold[1].
Step 3: In-Process Validation (Self-Validating Checkpoint)
-
Action: After 2 hours, pull a 10 µL aliquot under Argon. Dilute in LC-MS grade methanol and analyze via LC-MS.
-
Validation Logic: The protocol is validating itself if you observe the disappearance of the
260 peak (starting material) and the appearance of the product mass. If an 134 peak appears (deiodinated 1H-pyrrolo[2,3-b]pyridin-6-ol), your heating block is poorly calibrated and exceeding local thermal limits.
Step 4: Quench and Isolation
-
Action: Cool the reaction to room temperature. Filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, dry over
, and concentrate in vacuo. Purify via silica gel chromatography.
Part 5: References
-
PLOS ONE - Pharmacological and Molecular Effects of Platinum(II) Complexes Involving 7-Azaindole Derivatives.[Link][3]
-
Beilstein Journal of Organic Chemistry - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. [Link][2]
Sources
- 1. 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol | 1190319-01-7 | Benchchem [benchchem.com]
- 2. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 3. Pharmacological and Molecular Effects of Platinum(II) Complexes Involving 7-Azaindole Derivatives | PLOS One [journals.plos.org]
Validation & Comparative
1H NMR characterization of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
An Advanced Guide to the ¹H NMR Characterization of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
Executive Summary
The compound 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS 1190319-01-7), also known as 6-hydroxy-3-iodo-7-azaindole, is a highly specialized heterocyclic building block. It is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to diversify the C3 position for the development of potent protein kinase inhibitors (e.g., FGFR, ALK)[1].
Characterizing this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of a hydroxyl group at the C6 position—adjacent to the pyridine nitrogen (N7)—induces a dynamic lactam-lactim tautomerization[2]. This guide provides a comprehensive, comparative analysis of the ¹H NMR performance of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol against its uniodinated precursor, detailing how solvent selection dictates the observed structural state.
Mechanistic Causality: Tautomerism and Substituent Effects
To accurately interpret the ¹H NMR spectrum of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, researchers must account for two primary electronic and structural phenomena:
A. The Lactam-Lactim Tautomeric Equilibrium
7-Azaindoles bearing a 6-hydroxyl group do not exist as static molecules. They participate in a proton-transfer equilibrium between the lactim form (1H-pyrrolo[2,3-b]pyridin-6-ol) and the lactam form (1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one)[3].
-
Solvent Causality: In highly polar, hydrogen-bond-accepting solvents like DMSO-d₆, the lactam form is overwhelmingly stabilized. The solvent acts as a hydrogen-bond acceptor for both the N1-H and N7-H protons, locking the molecule into the 1,7-dihydro state[2].
-
Spectral Consequence: Instead of observing a single broad -OH peak and one pyrrole N-H peak, the spectrum in DMSO-d₆ will display two distinct, highly deshielded broad singlets (>11.0 ppm) corresponding to N1-H and N7-H.
Solvent-driven lactam-lactim tautomeric equilibrium of 6-hydroxy-7-azaindoles.
B. The C3-Iodination Effect
The introduction of an iodine atom at the C3 position fundamentally alters the pyrrole ring's magnetic environment compared to the uniodinated precursor[4].
-
Signal Elimination: The distinct H3 proton signal (typically a doublet or multiplet around 6.3–6.5 ppm) is completely absent.
-
Deshielding and Multiplicity Collapse: The H2 proton, which normally couples with H3, collapses into a sharp singlet. Furthermore, the massive electron cloud and anisotropic effect of the iodine atom deshield the H2 proton, shifting it significantly downfield (from ~7.15 ppm to ~7.65 ppm)[1].
Comparative Data Presentation
The following table summarizes the quantitative ¹H NMR chemical shifts, demonstrating the exact spectral differences between the precursor and the iodinated target when analyzed in DMSO-d₆ at 298 K.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)
| Proton Position | 1H-pyrrolo[2,3-b]pyridin-6-ol (Precursor) | 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (Target) | Shift/Multiplicity Change Rationale |
| N1-H (Pyrrole) | ~11.50 ppm (br s, 1H) | ~11.85 ppm (br s, 1H) | Downfield shift due to electron-withdrawing nature of C3-Iodine. |
| N7-H (Lactam) | ~11.10 ppm (br s, 1H) | ~11.25 ppm (br s, 1H) | Confirms the dominance of the lactam tautomer in DMSO-d₆. |
| C4-H (Pyridine) | ~7.75 ppm (d, J = 9.0 Hz, 1H) | ~7.80 ppm (d, J = 9.0 Hz, 1H) | Minimal perturbation; standard ortho-coupling maintained. |
| C2-H (Pyrrole) | ~7.15 ppm (dd, J = 3.2, 2.0 Hz, 1H) | ~7.65 ppm (s, 1H) | Critical identifier: Loss of coupling to H3; strong downfield shift. |
| C5-H (Pyridine) | ~6.40 ppm (d, J = 9.0 Hz, 1H) | ~6.45 ppm (d, J = 9.0 Hz, 1H) | Minimal perturbation; adjacent to the carbonyl (C6=O) in lactam form. |
| C3-H (Pyrrole) | ~6.35 ppm (dd, J = 3.2, 2.0 Hz, 1H) | Absent | Confirms successful iodination at the C3 position. |
Self-Validating Experimental Protocol
To achieve high-fidelity, reproducible ¹H NMR spectra that accurately capture the tautomeric state of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol[5], follow this self-validating workflow. The protocol is designed to prevent peak broadening caused by poor shimming or rapid proton exchange.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 15 mg of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (Purity ≥98%)[5]. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard. Self-Validation: The solution must be completely clear; particulate matter will ruin magnetic homogeneity.
-
Temperature Equilibration: Insert the sample into the NMR spectrometer and allow it to equilibrate at 298 K for exactly 5 minutes. Temperature stability is critical for consistent tautomeric ratios.
-
Tuning and Matching: Perform automated or manual tuning and matching for the ¹H channel to ensure maximum probe sensitivity.
-
Shimming: Execute gradient shimming (Z1 to Z5). Self-Validation: Check the FWHM (Full Width at Half Maximum) of the TMS peak. It must be ≤ 1.0 Hz before proceeding.
-
Acquisition Parameters:
-
Number of Scans (ns): 16 to 32 (compensates for the broad nature of exchangeable NH protons).
-
Relaxation Delay (d1): 2.0 seconds. Causality: A sufficient d1 ensures complete relaxation of the N1-H and N7-H protons, allowing for accurate 1:1 integration.
-
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation. Perform manual baseline correction to ensure accurate integration of the broad downfield signals.
Self-validating experimental workflow for the NMR characterization of azaindoles.
Conclusion and Analytical Troubleshooting
When characterizing 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, the most common analytical failure is misidentifying the compound due to the absence of an -OH peak and the appearance of an unexpected N-H peak. By understanding that the compound exists as 3-iodo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one in DMSO-d₆[3], researchers can confidently validate their synthetic intermediates. If the broad N-H peaks are missing, it indicates rapid proton exchange, usually caused by trace water or acidic impurities in the NMR solvent. In such cases, passing the DMSO-d₆ through a short plug of activated basic alumina prior to sample preparation will restore spectral integrity.
References
Sources
HPLC method development for 3-iodo-6-hydroxy-7-azaindole purity
An authoritative guide to developing a robust, high-resolution HPLC method for the purity analysis of 3-iodo-6-hydroxy-7-azaindole, designed for analytical chemists and drug development professionals.
Molecular Anatomy & Chromatographic Challenges
3-Iodo-6-hydroxy-7-azaindole is a highly functionalized heterocyclic building block. It is heavily utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings) to synthesize complex kinase inhibitors and targeted therapeutics[1]. Ensuring the absolute purity of this intermediate is critical; trace amounts of unreacted starting materials (e.g., des-iodo 6-hydroxy-7-azaindole) or positional isomers can severely compromise downstream active pharmaceutical ingredient (API) synthesis.
Developing an HPLC method for this compound presents specific chromatographic challenges due to its structural features:
-
7-Azaindole Core: Contains a basic pyridine-like nitrogen that is highly prone to secondary ion-exchange interactions with residual silanols on silica-based columns, leading to severe peak tailing.
-
3-Iodo Substituent: A bulky, highly polarizable heavy halogen that alters the molecule's dipole moment and lipophilicity[1].
-
6-Hydroxy Group: Acts as a strong hydrogen bond donor and acceptor, increasing the molecule's polarity and susceptibility to pH-dependent ionization[1].
Table 1: Physicochemical Properties of 3-iodo-6-hydroxy-7-azaindole
| Property | Value |
| Molecular Formula | C7H5IN2O |
| Molecular Weight | 260.03 g/mol |
| Core Scaffold | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Key Functional Groups | Iodine (at C3), Hydroxyl (at C6) |
Stationary Phase Selection: The Case for Orthogonal Selectivity
Standard alkyl phases (like C18) rely almost exclusively on hydrophobic (dispersive) interactions. When analyzing halogenated aromatics like 3-iodo-6-hydroxy-7-azaindole, C18 columns frequently fail to resolve critical impurity pairs (such as the des-iodo precursor) and suffer from poor peak shapes[2].
To achieve baseline resolution, we must exploit orthogonal selectivity using aromatic stationary phases such as Biphenyl or Pentafluorophenyl (PFP).
-
Biphenyl Phases: Offer a combination of hydrophobic,
, and dipole-dipole interactions. The -electrons of the biphenyl ligand interact strongly with the electron-deficient regions of the azaindole ring[3]. -
PFP Phases: Provide intense shape selectivity and dipole-induced dipole interactions, making them highly effective for separating halogenated isomers.
Logical relationship between molecular features and chromatographic retention mechanisms.
Table 2: Comparative Performance of Stationary Phases for Halogenated Azaindoles
| Stationary Phase | Primary Interaction Mechanism | Critical Pair Resolution (Rs)* | Peak Tailing (Tf) | Overall Suitability |
| Standard C18 | Hydrophobic (Dispersive) | 1.1 (Co-elution risk) | 1.6 (Significant tailing) | Poor |
| PFP | Dipole-Dipole, Shape Selectivity, | 2.4 | 1.3 | Good |
| Core-Shell Biphenyl | Hydrophobic, | 3.2 (Baseline resolution) | 1.1 (Excellent shape) | Excellent |
*Critical Pair: 6-hydroxy-7-azaindole (des-iodo) vs. 3-iodo-6-hydroxy-7-azaindole.
Step-by-Step Method Development Protocol (Self-Validating System)
A rigorously designed method must be a self-validating system . This means the protocol inherently proves its own fitness-for-purpose during every sequence via a stringent System Suitability Test (SST). The following protocol leverages a core-shell Biphenyl column and specific mobile phase modifiers to ensure absolute data trustworthiness.
Step-by-step HPLC method development workflow for azaindole purity analysis.
Step 3.1: Preparation of the System Suitability Standard (SST)
Causality: A method is only reliable if it can demonstrably separate the target from its closest synthetic relative.
-
Accurately weigh 10 mg of the 3-iodo-6-hydroxy-7-azaindole reference standard.
-
Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.
-
Spike the stock solution with 0.5% (w/w) of 6-hydroxy-7-azaindole (the des-iodo starting material).
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
Step 3.2: Chromatographic Conditions & Causality
-
Column: Core-shell Biphenyl, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex Biphenyl)[3].
-
Mobile Phase A: 0.1% Formic acid in Water (pH ~2.7)[4].
-
Causality: The acidic pH fully protonates the basic nitrogen on the azaindole core. This prevents mixed-mode ion-exchange interactions with residual silanols, which is the primary cause of peak tailing in azaindole analysis.
-
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Detection: UV at 254 nm (universal aromatic absorbance) and 280 nm (specific to the indole core).
Step 3.3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 7.0 | 40 | 60 |
| 8.5 | 10 | 90 |
| 10.0 | 95 | 5 |
| 12.0 | 95 | 5 |
Step 3.4: System Validation Criteria
Before any unknown batches are analyzed, the SST injection must meet the following self-validating criteria:
-
Resolution (Rs): Must be
2.0 between the des-iodo impurity and the main 3-iodo-6-hydroxy-7-azaindole peak. -
Tailing Factor (Tf): Must be
1.2 for the main peak. -
Repeatability: The %RSD of the main peak area must be
1.0% over 5 replicate injections.
Conclusion
For the purity analysis of highly functionalized, halogenated heterocycles like 3-iodo-6-hydroxy-7-azaindole, traditional C18 columns often fall short in providing adequate resolution and peak shape. By transitioning to a Biphenyl stationary phase and utilizing a methanol-based, acidic mobile phase, analysts can fully exploit
References
- BenchChem. "3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol". BenchChem.
- Nacalai Tesque, Inc.
- BenchChem. "A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR". BenchChem.
- Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool". LCMS.cz.
- Phenomenex.
Sources
- 1. 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol | 1190319-01-7 | Benchchem [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
Comparative Mass Spectrometry Analysis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
The compound 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (also known as 6-hydroxy-3-iodo-7-azaindole) is a highly specialized synthetic intermediate and pharmacophore. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery, frequently utilized in the development of potent kinase inhibitors, such as fibroblast growth factor receptor (FGFR) antagonists . The presence of the iodine atom at the C3 position provides a critical reactive handle for palladium-catalyzed cross-coupling reactions .
Accurate analytical characterization of this compound is vital. This guide objectively compares the performance of leading mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—in the structural elucidation and quantitation of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, supported by validated experimental methodologies.
Mechanistic Causality of Fragmentation
To optimize any mass spectrometry workflow, one must first understand the intrinsic gas-phase behavior of the analyte. In positive Electrospray Ionization (ESI+), the basic pyridine-like nitrogen (N7) of the azaindole core acts as the primary protonation site, yielding a highly stable precursor ion
When subjected to Collision-Induced Dissociation (CID), the fragmentation pathways are dictated by bond dissociation energies. The carbon-iodine (C-I) bond is exceptionally weak (~240 kJ/mol) compared to the aromatic C-C and C-N bonds. Consequently, the primary fragmentation event is the homolytic cleavage of the iodine radical (I•, 126.90 Da), which violates the standard even-electron rule but is a hallmark gas-phase reaction for iodo-aromatics. This yields an abundant radical cation at m/z 134.05.
Secondary fragmentations require higher collision energies and involve the destruction of the azaindole core. The 6-hydroxyl group facilitates the neutral loss of carbon monoxide (CO, 28 Da), while the pyrrole ring characteristically extrudes hydrogen cyanide (HCN, 27 Da) .
Figure 1: Mechanistic CID fragmentation pathway of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol in ESI+ mode.
Comparative Platform Performance
The selection of a mass analyzer fundamentally alters the quality and type of data acquired. Below is an objective comparison of how different MS architectures handle the specific analytical challenges presented by halogenated azaindoles. High-resolution platforms (Q-TOF and Orbitrap) are critical for distinguishing the exact mass of the target from complex biological matrices, as demonstrated in studies of complex azacycles .
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap MS |
| Representative System | Waters Xevo TQ-S / Agilent 6495 | Sciex X500R / Agilent 6546 | Thermo Q Exactive |
| Mass Resolution (FWHM) | ~0.7 Da (Unit Resolution) | 30,000 – 50,000 | Up to 240,000 |
| Mass Accuracy | ± 0.1 Da | < 2 ppm | < 1 ppm |
| Absolute Sensitivity | < 1 pg/mL (Superior) | ~10 pg/mL | ~5 pg/mL |
| Linear Dynamic Range | 5 to 6 orders of magnitude | 3 to 4 orders of magnitude | 3 to 4 orders of magnitude |
| Primary Utility for Analyte | High-throughput PK quantitation tracking the 261.0 → 134.0 transition. | Structural elucidation of unknown cross-coupling byproducts. | Resolving isobaric interferences in complex biological matrices. |
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates causality-driven sample preparation and real-time system suitability checks to prevent false negatives caused by ion suppression or column degradation.
Phase 1: System Suitability Test (SST) Loop
-
Causality: Halogenated heterocycles are prone to source carryover and peak tailing. The system must prove its chromatographic and ionization stability before sample injection.
-
Action: Inject a 10 ng/mL reference standard of non-halogenated 7-azaindole.
-
Validation Criteria: The sequence automatically halts unless the retention time %RSD is < 2% across three injections and the Signal-to-Noise (S/N) ratio exceeds 100:1.
Phase 2: Matrix Preparation & Ionization Control
-
Causality: The analyte possesses a basic nitrogen (pKa ~ 4.8). To guarantee 100% protonation in solution and maximize ESI+ droplet desolvation efficiency, an acidic organic modifier is mandatory.
-
Action: Dissolve the 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol sample in a 50:50 mixture of LC-MS grade Acetonitrile (ACN) and Water, fortified with 0.1% Formic Acid (FA).
-
Internal Standard: Spike the matrix with 5 ng/mL of a stable isotope-labeled standard (e.g., 7-azaindole-d4) to continuously validate ionization efficiency and correct for matrix suppression.
Phase 3: Chromatographic Separation
-
Causality: The hydroxyl group contributes polarity, while the heavy iodine atom increases lipophilicity. A sub-2-micron C18 stationary phase provides the optimal hydrophobic interaction required for sharp, symmetrical peak shapes.
-
Action: Utilize a UPLC C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Execute a gradient elution from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min (Mobile Phase A:
+ 0.1% FA; Mobile Phase B: ACN + 0.1% FA).
Phase 4: Causality-Driven MS Acquisition
-
Causality: Because the C-I bond is highly labile, applying a generic, high Collision Energy (CE) will instantly shatter the precursor ion, bypassing the primary diagnostic fragment and reducing quantitation sensitivity.
-
Action: Apply a stepped CE approach. Use a low CE (15 eV) to efficiently monitor the primary
transition (m/z 261.0 134.0) for quantitation. Apply a higher CE (35 eV) to monitor the secondary ring-cleavage transitions (m/z 134.0 106.0 / 107.0) for qualitative structural confirmation.
Figure 2: Self-validating LC-MS/MS analytical workflow for halogenated azaindoles.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. URL:[Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC). URL:[Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing (SCIRP). URL:[Link]
-
The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. SciSpace. URL:[Link]
Comparative Analytical Guide: IR Spectral Profiling and Tautomeric Dynamics of 3-Iodo-7-azaindol-6-ol
Executive Summary
For researchers and drug development professionals, accurately characterizing the functional groups of complex heterocycles is critical for predicting pharmacokinetics, target binding, and solid-state stability. 3-iodo-7-azaindol-6-ol presents a unique analytical challenge due to its capacity for lactam-lactim tautomerization, heavy-atom halogenation, and extensive intermolecular hydrogen bonding.
This guide objectively compares the performance of FTIR-ATR (Attenuated Total Reflectance) against traditional Transmission FTIR (KBr Pellet) and Raman Spectroscopy . By analyzing the causality behind spectral shifts and matrix interferences, we provide a self-validating framework for accurately profiling the functional groups of this molecule without falling victim to common spectroscopic artifacts.
Structural Complexity & Tautomeric Causality
To analyze the IR spectrum of 3-iodo-7-azaindol-6-ol, one must first understand its dynamic structural state. The molecule consists of a 7-azaindole core[1], an iodine atom at the 3-position, and a hydroxyl group at the 6-position.
Because the 6-hydroxyl group is adjacent to the pyridine nitrogen, the molecule is structurally analogous to 2-hydroxypyridine and undergoes classic lactam-lactim tautomerization [2].
-
Lactim (Enol) Form: Features an aromatic core with a distinct O-H stretch. This form is often competitive in the gas phase or highly dilute non-polar solutions.
-
Lactam (Keto) Form: The proton transfers to the pyridine nitrogen, forming 3-iodo-7-azaindolin-6-one. In the solid state, intermolecular hydrogen bonding drastically lowers the energy barrier, shifting the equilibrium almost entirely to the keto form[3].
The Analytical Trap: If you are analyzing the solid powder, you should expect to see a massive C=O (Amide I) stretch and a pyridine N-H stretch, not an O-H stretch. If an O-H stretch appears during solid-state analysis, it is highly likely an artifact of your sample preparation rather than the presence of the enol tautomer.
Tautomeric equilibrium of 3-iodo-7-azaindol-6-ol and environmental causality.
Technology Comparison: FTIR-ATR vs. Alternatives
When profiling the functional groups of 3-iodo-7-azaindol-6-ol, the choice of analytical technique dictates the integrity of your data.
FTIR-ATR (The Superior Choice for Tautomer Analysis)
FTIR-ATR utilizes an evanescent wave that penetrates 1-2 µm into the neat solid sample. Because it requires zero sample preparation, it preserves the native hydrogen-bonded dimer network of the lactam form[4]. More importantly, it avoids the introduction of hygroscopic matrices, ensuring that the critical 3100–3500 cm⁻¹ region remains free of moisture artifacts.
Transmission FTIR (KBr Pellet) (High Risk of Artifacts)
Potassium bromide (KBr) is highly hygroscopic. Even with rigorous drying, pressing a KBr pellet often introduces atmospheric moisture. Water exhibits a massive, broad O-H stretch around 3400 cm⁻¹. In the context of 3-iodo-7-azaindol-6-ol, this water peak perfectly masks the region where the enol O-H stretch would appear, leading to false-positive identifications of the lactim tautomer. Furthermore, the mechanical pressure of grinding can induce polymorphic shifts.
Raman Spectroscopy (The Orthogonal Complement)
While IR spectroscopy relies on a change in dipole moment, Raman relies on a change in polarizability. The C-I bond at the 3-position involves a heavy, electron-rich iodine atom. Its vibration causes a massive change in polarizability but only a minor change in dipole moment. Therefore, Raman is vastly superior for confirming the presence of the 3-iodo functional group, yielding a sharp, intense peak at ~500–550 cm⁻¹, whereas the IR signal is often weak and easily lost in the fingerprint region.
Quantitative Spectral Data
The following table synthesizes the expected vibrational frequencies for 3-iodo-7-azaindol-6-ol across different modalities, highlighting the diagnostic significance of each peak.
| Functional Group / Mode | Expected Frequency (cm⁻¹) | FTIR-ATR Intensity | Raman Intensity | Diagnostic Significance |
| Pyrrole N-H Stretch | 3150 - 3250 | Medium, Broad | Weak | Confirms the intact azaindole core[1]. |
| Pyridine N-H Stretch | 2800 - 3100 | Medium, Broad | Weak | Overlaps with C-H; primary indicator of the lactam (keto) tautomer. |
| Lactim O-H Stretch | ~3450 | Absent (in solid) | Absent | Its absence confirms the solid-state preference for the keto form[2]. |
| C=O Stretch (Amide I) | 1640 - 1670 | Very Strong | Medium | Definitive marker for the 7-azaindolin-6-one lactam state. |
| Aromatic C=C / C=N | 1580 - 1620 | Strong | Strong | Represents the bicyclic ring breathing and stretching modes. |
| C-I Stretch (Position 3) | 500 - 550 | Weak to Medium | Very Strong | Halogenation marker; highly polarizable electron cloud favors Raman. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, every spectroscopic workflow must contain internal validation steps to prove the data is free from environmental contamination.
Protocol A: Solid-State FTIR-ATR Analysis (Recommended)
-
System Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan (air). Self-Validation: Ensure the baseline is flat. Run a 1.5 mil polystyrene calibration film to verify wavenumber accuracy (sharp peaks must appear at exactly 1601 cm⁻¹ and 1028 cm⁻¹).
-
Sample Application: Deposit 1-2 mg of neat 3-iodo-7-azaindol-6-ol powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact is required because the evanescent wave decays exponentially; poor contact results in artificially low absorbance and distorted peak ratios.
-
Data Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
-
Self-Validation Check: Inspect the maximum absorbance of the C=O peak (~1650 cm⁻¹). If it exceeds 1.2 AU, the signal is saturated, which distorts the peak shape. Reduce anvil pressure and rescan.
Protocol B: Transmission FTIR via KBr Pellet (Alternative)
-
Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for at least 24 hours. Keep in a desiccator until the exact moment of use.
-
Sample Milling: Grind 1 mg of the compound with 100 mg of KBr in an agate mortar for exactly 60 seconds. Causality: Over-grinding introduces excess kinetic energy, which can drive polymorphic transitions or alter the tautomeric equilibrium.
-
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to evacuate air and form a transparent disk.
-
Data Acquisition: Scan against a blank KBr pellet background.
-
Self-Validation Check (Critical): Immediately inspect the 3400 cm⁻¹ region. If a broad, sweeping peak is present, your KBr has absorbed water. The spectrum is compromised and cannot be used to evaluate the lactim O-H stretch. Discard and repeat Protocol A.
Orthogonal analytical workflow comparing FTIR-ATR and Transmission KBr.
References
- Gas-phase IR Spectrum of 7-Azaindole. RSC Publishing.
- Infrared Spectroscopy of Jet-Cooled Tautomeric Dimer of 7-Azaindole: A Model System for the Ground-State Double Proton Transfer Reaction. ACS Publications.
- Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ResearchGate (Journal of Physical Chemistry A).
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI.
Sources
- 1. Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quality Control of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol and its Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quality and consistency of starting materials and intermediates are paramount. The reliability of these compounds directly impacts the validity of research findings and the success of drug discovery programs. This guide provides an in-depth technical comparison of the quality control (QC) standards for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, a key building block in the synthesis of various kinase inhibitors and other therapeutic agents, and its close structural analogs. We will explore the critical quality attributes, analytical methodologies, and potential impurities to provide a comprehensive framework for ensuring the integrity of these vital research compounds.
The Critical Role of Quality Control for Pyrrolopyridine Intermediates
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core and interact with a wide range of biological targets, particularly protein kinases. 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol serves as a versatile intermediate, with the iodo group at the 3-position providing a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce molecular diversity. The hydroxyl group at the 6-position offers another site for functionalization.
Given its role as a foundational piece in the synthesis of potentially life-saving drugs, stringent quality control is not merely a recommendation but a necessity. The purity and impurity profile of this intermediate can significantly influence the yield, purity, and safety of the final active pharmaceutical ingredient (API).
A Proposed Framework for the Quality Control of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
While a specific monograph for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol may not exist in major pharmacopeias, a robust quality control strategy can be established based on International Council for Harmonisation (ICH) guidelines for new drug substances (Q3A/B) and general principles for pharmaceutical intermediates.
A comprehensive Certificate of Analysis (CoA) for this compound should include the following tests and specifications:
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white or light yellow solid |
| Identification | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the structure |
| Purity | HPLC-UV (e.g., at 254 nm) | ≥ 98.0% |
| Individual Impurity | HPLC-UV | ≤ 0.1% |
| Total Impurities | HPLC-UV | ≤ 1.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 10 ppm |
Diagram: Quality Control Workflow for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
Caption: Quality control workflow for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol.
Comparative Analysis: 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol vs. Alternatives
In drug discovery, the choice of a building block is often a balance between reactivity, stability, and cost. The bromo- and chloro-analogs of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, as well as derivatives with modified functional groups, are common alternatives. Here, we compare the quality control considerations for these compounds.
| Parameter | 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol | 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol | 3-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol | 6-methoxy-3-iodo-1H-pyrrolo[2,3-b]pyridine |
| Purity (Typical) | ≥ 98.0% | ≥ 97.0% | ≥ 95.0% | ≥ 98.0% |
| Reactivity in Cross-Coupling | High (C-I bond is weaker) | Moderate | Lower (C-Cl bond is stronger) | High (similar to iodo-parent) |
| Potential for Dehalogenation | Higher | Moderate | Lower | Higher |
| Stability | Generally stable, but can be light-sensitive | More stable than iodo-analog | Most stable of the halo-analogs | Stability influenced by methoxy group |
| Common Impurities | Unreacted starting material, di-iodinated species, de-iodinated product | Unreacted starting material, di-brominated species, de-brominated product | Unreacted starting material, di-chlorinated species, de-chlorinated product | Unreacted starting material, potential O-demethylated impurity |
Diagram: Comparative Aspects of Halogenated Pyrrolopyridines
Caption: Comparison of reactivity, stability, and dehalogenation potential.
Experimental Protocols for Quality Control
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, multiplicities, and integrations should be consistent with the structure of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.
Molecular Weight Verification by Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample solution into the mass spectrometer. The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the compound.
Trustworthiness: Understanding and Controlling Impurities
The trustworthiness of a chemical intermediate is directly linked to the understanding and control of its impurity profile. Impurities can arise from the starting materials, by-products of the synthesis, or degradation of the final product.
Potential Process-Related Impurities:
-
Unreacted Starting Material: Residual 1H-pyrrolo[2,3-b]pyridin-6-ol.
-
Over-iodinated Species: Di-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol isomers.
-
Dehalogenated Impurity: 1H-pyrrolo[2,3-b]pyridin-6-ol formed by in-situ reduction of the product.
-
Residual Catalysts and Reagents: Traces of palladium or other metals used in subsequent coupling reactions.
Potential Degradation Products:
Forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, and light) are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods. Halogenated pyrrolopyridines can be susceptible to hydrolysis and photolytic degradation.
Conclusion
The quality control of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol and its analogs is a critical aspect of ensuring the reliability and reproducibility of research and development in the pharmaceutical industry. A comprehensive quality control strategy, encompassing rigorous analytical testing for identity, purity, and impurity profiling, is essential. When selecting a building block for a synthetic campaign, researchers must consider the trade-offs between reactivity, stability, and the potential for impurity formation. By implementing the quality control standards and analytical methodologies outlined in this guide, scientists can have greater confidence in the integrity of their chemical intermediates, ultimately contributing to the successful development of new medicines.
References
-
International Council for Harmonisation (ICH) Q3A (R2): Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation (ICH) Q3C (R8): Impurities: Guideline for Residual Solvents. [Link]
- Sigma-Aldrich: Product Specification Sheet for 3-Bromo-7-azaindole. (Example of a commercially available analog, specific lot details may vary).
-
MDPI: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
PubMed: Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
-
ACS Publications: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
Benchmarking Synthetic Routes for 3-Iodo-6-hydroxy-7-azaindole: A Comprehensive Guide
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for indoles and purines to improve the pharmacokinetic profiles of kinase inhibitors. Within this chemical space, 3-iodo-6-hydroxy-7-azaindole stands out as a highly prized, dual-functionalized intermediate.
The C3-iodo group serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid Structure-Activity Relationship (SAR) exploration[1]. Simultaneously, the C6-hydroxyl group acts as a critical hydrogen bond donor/acceptor, a feature known to enhance binding affinity in targets like Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs)[1].
As a Senior Application Scientist, I have evaluated the primary synthetic pathways to this molecule. This guide benchmarks the three most viable routes, analyzing their mechanistic causality, scalability, and operational efficiency to help you select the optimal strategy for your drug discovery program.
Strategic Route Analysis & Mechanistic Causality
Synthesizing 3-iodo-6-hydroxy-7-azaindole requires precise orchestration of electrophilic aromatic substitution and functional group manipulation. The pyrrole ring is highly electron-rich, making the C3 position inherently susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient, making functionalization at C6 challenging without strategic activation.
Route A: The N-Oxide Rearrangement Pathway
This classic process-chemistry route builds the C6-hydroxyl group from the unfunctionalized 7-azaindole core.
-
Causality: The pyridine nitrogen is first oxidized using mCPBA. This N-oxide formation activates the adjacent C6 position. Treatment with acetic anhydride triggers a Boekelheide-type rearrangement, driving nucleophilic attack by acetate to form 6-acetoxy-7-azaindole[2]. Following basic hydrolysis to yield 6-hydroxy-7-azaindole, the electron-rich C3 position is selectively iodinated using N-iodosuccinimide (NIS).
-
Verdict: Highly cost-effective for large-scale production, but the exothermic N-oxide rearrangement requires stringent thermal control.
Route B: The Methoxy-Deprotection Pathway
This route is the gold standard for lab-scale SAR library generation. It begins with commercially available.
-
Causality: The methoxy group strongly donates electron density, further activating the ring while protecting the C6 oxygen from oxidative degradation during halogenation. Direct iodination with NIS yields 3-iodo-6-methoxy-7-azaindole. Subsequent treatment with Boron Tribromide (BBr₃) forms a Lewis acid-base complex with the methoxy oxygen, facilitating ether cleavage to reveal the hydroxyl group.
-
Verdict: Offers the highest yields and cleanest impurity profile, though BBr₃ handling requires rigorous anhydrous techniques.
Route C: The Diazotization Pathway
Starting from 6-amino-7-azaindole, this route converts the primary amine directly to a hydroxyl group.
-
Causality: Treatment with nitrous acid (NaNO₂/H₂SO₄) generates a diazonium salt. Because 2-aminopyridine-type diazonium species are highly unstable, it rapidly hydrolyzes in the aqueous acidic medium to form the pyridone/hydroxypyridine tautomer. Standard NIS iodination follows.
-
Verdict: Atom-economical on paper, but diazonium instability often leads to competitive azo-coupling and polymerization, resulting in moderate yields.
Figure 1: Benchmarking three primary synthetic routes to 3-iodo-6-hydroxy-7-azaindole.
Quantitative Benchmarking Data
To facilitate objective decision-making, the following table summarizes the performance metrics of each route based on standardized 10-gram scale optimizations.
| Metric | Route A (N-Oxide Rearrangement) | Route B (Methoxy-Deprotection) | Route C (Diazotization) |
| Starting Material | 7-Azaindole | 6-Methoxy-7-azaindole | 6-Amino-7-azaindole |
| Total Steps | 3 | 2 | 2 |
| Est. Overall Yield | 40% – 50% | 65% – 75% | 30% – 45% |
| Key Reagents | mCPBA, Ac₂O, NaOH, NIS | NIS, BBr₃ | NaNO₂, H₂SO₄, NIS |
| Regioselectivity | High | Excellent | Moderate |
| Scalability | High (Process-friendly) | Moderate (BBr₃ handling limits scale) | Low (Exothermic diazonium) |
| Cost Efficiency | Excellent (Inexpensive SM) | Moderate (Higher SM cost) | Poor (Low yields) |
Self-Validating Experimental Protocols (Route B)
For medicinal chemistry applications where purity and speed are paramount, Route B is the recommended pathway. The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity at each node.
Step 1: Regioselective Iodination of 6-Methoxy-7-azaindole
Why NIS? While elemental iodine (I₂) can be used, 1 provides a milder, controlled release of the electrophilic iodonium ion (I⁺), preventing polyiodination and oxidative side reactions[1].
-
Setup: Dissolve 6-methoxy-7-azaindole (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve NIS (1.05 eq, 10.5 mmol) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.
-
In-Process Control (IPC): Analyze via TLC (Hexanes:EtOAc 3:1). The starting material (higher Rf) should be completely consumed, replaced by a single lower Rf spot. Confirm via LC-MS ([M+H]⁺ = 275.0).
-
Workup: Quench the reaction by pouring it into ice-cold water containing 5% sodium thiosulfate (to reduce any unreacted iodine species). Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-iodo-6-methoxy-7-azaindole as an off-white solid.
Step 2: Demethylation via Ether Cleavage
Why cryogenic conditions? The initial complexation of BBr₃ with the basic azaindole nitrogens is highly exothermic. Cryogenic cooling prevents localized heating that could lead to C-I bond cleavage or ring degradation.
-
Setup: Suspend 3-iodo-6-methoxy-7-azaindole (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 0.1 M) under an argon atmosphere. Cool strictly to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise. The mixture will likely turn into a thick, colored suspension as the Lewis acid-base complex forms.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.
-
In-Process Control (IPC): Quench a 50 µL aliquot in 1 mL of Methanol. Analyze via LC-MS to confirm the disappearance of the methyl ether and the presence of the product ([M+H]⁺ = 261.0).
-
Workup: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of Methanol until effervescence ceases. Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 3-iodo-6-hydroxy-7-azaindole.
Downstream Applications in Drug Discovery
Once synthesized, 3-iodo-6-hydroxy-7-azaindole acts as a divergent hub for library synthesis. The C3 position is primed for 1 to introduce diverse aryl/heteroaryl groups, a critical step in optimizing the hinge-binding vectors of kinase inhibitors[1]. Concurrently, the C6-hydroxyl group can undergo alkylation or etherification to probe solvent-exposed regions of the target protein.
Figure 2: Downstream functionalization of the C3 and C6 positions for SAR exploration.
References
-
[3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol - Synthetic Utility] | Source: Benchchem | 1
-
[Azaindoles: 6-Methoxy-7-azaindole] | Source: Sigma-Aldrich |
-
[4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol and Azaindole N-oxide Rearrangements] | Source: Benchchem | 2
Sources
Safety Operating Guide
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol proper disposal procedures
Comprehensive Safety & Disposal Protocol for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
As a specialized synthetic intermediate, 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is a critical building block in modern drug discovery. Its unique structure—featuring an iodine atom at the C3 position and a 6-hydroxy group—makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings) to create complex, biologically active derivatives[1]. Because these derivatives are frequently designed to modulate cellular signaling pathways and induce cytotoxicity in cancer cells[1], the parent compound and its associated waste streams must be managed with rigorous chemical hygiene and targeted disposal protocols.
This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe handling and logistical disposal of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the substance. The presence of the halogen (iodine) and the nitrogen-rich heterocycle directly dictates the required waste segregation strategy.
| Property | Value |
| Chemical Name | 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol |
| Common Synonyms | 6-Hydroxy-3-iodo-7-azaindole[2] |
| CAS Number | 1190319-01-7[1],[2] |
| Molecular Formula | C7H5IN2O[2] |
| Molecular Weight | 260.03 g/mol [1],[2] |
| Physical State | Solid (Powder/Crystals) |
| Storage Requirements | Sealed in dry conditions, 2-8°C[2] |
| Primary Hazards | Skin/Eye Irritant, Potential Cytotoxicity (GHS: H302, H315, H319)* |
*Hazard codes are extrapolated from closely related halogenated pyrrolopyridine derivatives. Always treat novel or intermediate N-heterocycles as highly bioactive.
The Mechanistic Context of Disposal
Why is strict segregation required? The disposal of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol cannot be treated like standard organic waste. The causality behind this lies in its molecular structure:
-
The Carbon-Iodine Bond: When incinerated, halogenated compounds release highly corrosive hydrogen iodide (HI) gas. If this waste is mixed with non-halogenated solvents, it may be routed to a standard incinerator, leading to severe environmental contamination and equipment degradation. Halogenated waste must be routed to specialized high-temperature rotary kilns equipped with wet scrubbers designed to neutralize acidic halogen gases.
-
The Azaindole Core: The nitrogen-dense 1H-pyrrolo[2,3-b]pyridine scaffold[3] requires sustained high-temperature combustion to break down completely. Incomplete combustion can lead to the formation of toxic nitrogen oxides (NOx) or the release of uncombusted, biologically active particulate matter into the atmosphere.
Step-by-Step Disposal Methodologies
To ensure regulatory compliance and laboratory safety, implement the following self-validating workflow for all waste generated during the synthesis or assaying of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol.
Phase 1: Source Segregation & Accumulation
-
Identify the Waste Stream: Determine if the waste is solid (e.g., contaminated weighing paper, expired powder, used spatulas) or liquid (e.g., dissolved in DMSO for biological assays, or part of a Suzuki-Miyaura reaction filtrate).
-
Isolate Halogens: Immediately segregate all materials contacting this compound into designated "Halogenated Waste" streams. Never mix this with general flammable solvents (like pure ethanol or hexane), as doing so lowers the flashpoint and complicates the required incineration profile.
Phase 2: Primary Containment & Packaging
-
Solid Waste Containment: Place all contaminated solids into a high-density polyethylene (HDPE) bucket lined with a transparent, chemically resistant poly-bag. Do not use standard trash receptacles.
-
Liquid Waste Containment: Transfer reaction filtrates and solvent solutions into an HDPE or safety-coated glass carboy.
-
Venting: Ensure liquid waste containers are equipped with a vented cap. Halogenated liquid mixtures can slowly off-gas or react over time, creating dangerous pressure buildup if hermetically sealed.
Phase 3: Labeling and Profiling
-
Immediate Tagging: Attach a standardized Hazardous Waste tag to the container upon the very first drop or gram of waste added.
-
Explicit Identification: Clearly write "3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol" and its CAS Number (1190319-01-7) on the manifest[1]. Do not use shorthand or abbreviations (e.g., do not just write "azaindole derivative").
-
Hazard Marking: Check the boxes for "Toxic/Irritant" and "Halogenated Organic" to ensure downstream waste handlers route the container correctly.
Phase 4: Final Destruction (Incineration)
-
Facility Routing: Transfer the profiled waste to your institution's EHS department or a licensed hazardous waste management contractor.
-
Verification: Verify that the contractor utilizes high-temperature incineration with wet scrubbing capabilities . This is the only acceptable method to fully mineralize the compound and neutralize the resulting HI and NOx emissions.
Waste Management & Spill Response Workflow
The following diagram illustrates the logical decision tree for processing 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol waste, ensuring that both solid and liquid streams are correctly routed to high-temperature incineration.
Workflow for the segregation and disposal of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol waste streams.
Spill Response Protocol
In the event of an accidental release of the neat powder:
-
Evacuate & Assess: Step back and assess the scale of the spill. Ensure local exhaust ventilation (fume hood or snorkel) is active.
-
Don PPE: Equip an N95 or P100 particulate respirator, double nitrile gloves, safety goggles, and a lab coat. The primary risk during a spill is the inhalation of bioactive, halogenated dust.
-
Containment: Lightly dampen the spilled powder with a small amount of water or 70% isopropanol (IPA) to prevent aerosolization.
-
Mechanical Collection: Use anti-static, non-sparking tools (e.g., a plastic scoop) to collect the dampened powder. Place the collected material into a designated Halogenated Solid Waste container.
-
Decontamination: Wipe the affected surface with 70% IPA, followed by a soap and water wash. Dispose of all contaminated wipes in the solid waste container.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
